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  • Product: Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate
  • CAS: 1325305-46-1

Core Science & Biosynthesis

Foundational

Title: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Structural Certainty In the realm of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Certainty

In the realm of medicinal chemistry and materials science, the thiophene scaffold is a privileged structure, forming the core of numerous functional molecules. The compound Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate combines this important heterocycle with substituents that present a rich and nuanced challenge for structural elucidation. Accurate and unambiguous assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is not merely an academic exercise; it is a critical step in confirming molecular identity, ensuring purity, and understanding the electronic architecture that will govern its chemical and biological activity.

This guide provides a detailed, mechanistically-grounded walkthrough of the NMR spectral assignments for this molecule. We will move beyond a simple catalog of peaks to explain the causality behind the observed chemical shifts and coupling constants, drawing from fundamental principles of NMR spectroscopy. The protocols described herein are designed to be self-validating systems, ensuring that the final structural assignment is robust and defensible.

Part 1: The Molecular Landscape and Its Electronic Consequences

Before interpreting the spectrum, one must first analyze the molecule's structure to predict the electronic environment of each nucleus. The chemical shift of a nucleus is profoundly influenced by the electron density surrounding it—a concept known as nuclear shielding.[1][2][3][4]

  • Thiophene Core: An electron-rich aromatic system.

  • Amino Group (-NH₂ at C3): A powerful electron-donating group (EDG) through resonance. It increases the electron density (shielding) at ortho and para positions, though its effect in a five-membered ring is more complex.[5]

  • Carboxylate Group (-COOCH₃ at C2): An electron-withdrawing group (EWG) through both induction and resonance, which decreases electron density (deshielding) on adjacent atoms.[3][5]

  • 3-Fluorophenyl Group (at C4): This group has a dual influence. The phenyl ring itself is an EWG via induction. The fluorine atom is highly electronegative, creating strong inductive withdrawal. Furthermore, the presence of fluorine introduces the possibility of through-bond and through-space J-coupling to nearby protons and carbons.[6][7]

G node_core node_core node_edg node_edg node_ewg node_ewg node_sub node_sub Thiophene Thiophene Core Amino C3: Amino Group (Electron Donating) Amino->Thiophene Ester C2: Methyl Ester (Electron Withdrawing) Ester->Thiophene Fluorophenyl C4: 3-Fluorophenyl Group (Inductive EWG) Fluorophenyl->Thiophene

Figure 1: Functional group contributions to the electronic environment of the molecule.

Part 2: ¹H NMR Spectral Assignments: A Proton's Perspective

The ¹H NMR spectrum maps the chemical environment of all protons in the molecule. The predicted assignments are based on established chemical shift ranges and the electronic effects discussed above.[2][8][9]

  • Amino Protons (-NH₂): These protons are exchangeable and their signal is often broad. The electron-donating nature of the amino group places them in the mid-range of the spectrum.

  • Thiophene Proton (H5): This is the sole proton on the thiophene ring. It is flanked by the sulfur atom and the carbon bearing the fluorophenyl group. Its chemical shift will be in the aromatic region, influenced by the combined electronics of the ring substituents.

  • Methyl Protons (-OCH₃): These three protons are equivalent and attached to an oxygen, resulting in a distinct singlet shifted downfield from typical alkyl protons.

  • 3-Fluorophenyl Protons (H2', H4', H5', H6'): These protons form a complex spin system. Their chemical shifts are dictated by their position relative to the fluorine atom and the thiophene ring. Critically, they will exhibit both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The ortho (H2', H6'), meta (H5'), and para (H4') protons will each have unique multiplicities and coupling constants, with long-range JHF couplings often being observable.[10]

Table 1: Predicted ¹H NMR Spectral Assignments

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz)
-NH₂ 5.0 - 6.5 Broad Singlet -
H5 (Thiophene) 7.3 - 7.8 Singlet -
-OCH₃ (Ester) 3.8 - 4.0 Singlet -
H2' (Phenyl) 7.2 - 7.5 Multiplet (ddd) ³J(H,H) ≈ 7-8, ⁴J(H,H) ≈ 2, ⁴J(H,F) ≈ 6-8
H4' (Phenyl) 7.0 - 7.3 Multiplet (td) ³J(H,H) ≈ 8, ⁴J(H,F) ≈ 2
H5' (Phenyl) 7.3 - 7.6 Multiplet (dt) ³J(H,H) ≈ 8, ³J(H,F) ≈ 9-11

| H6' (Phenyl) | 7.1 - 7.4 | Multiplet (ddd) | ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 2, ²J(H,F) ≈ 9-11 |

Part 3: ¹³C NMR Spectral Assignments: The Carbon Backbone

The ¹³C NMR spectrum reveals the carbon framework. With proton decoupling, each unique carbon appears as a singlet, though carbons coupled to fluorine will appear as doublets.[11]

  • Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to an electronegative oxygen, placing it furthest downfield.

  • Thiophene Carbons (C2, C3, C4, C5): The chemical shifts of these carbons are highly sensitive to the attached substituents. C2 and C4, bonded to the EWG ester and phenyl groups respectively, will be downfield. C3, bonded to the EDG amino group, will be shifted upfield relative to a standard thiophene carbon.[12][13][14]

  • Methyl Carbon (-OCH₃): This sp³ hybridized carbon appears in the upfield region of the spectrum.

  • 3-Fluorophenyl Carbons: The key feature here is the carbon-fluorine coupling. The carbon directly bonded to fluorine (C3') will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons two (²JCF), three (³JCF), and four (⁴JCF) bonds away will show progressively smaller, but still observable, couplings.[6][7][15][16]

Table 2: Predicted ¹³C NMR Spectral Assignments

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to F) Expected C-F Coupling (J, Hz)
C=O (Ester) 162 - 166 Singlet -
C2 (Thiophene) 105 - 110 Singlet -
C3 (Thiophene) 150 - 155 Singlet -
C4 (Thiophene) 135 - 140 Singlet -
C5 (Thiophene) 125 - 130 Singlet -
-OCH₃ (Ester) 51 - 53 Singlet -
C1' (Phenyl) 138 - 142 Doublet ³J(C,F) ≈ 8-10
C2' (Phenyl) 114 - 118 Doublet ²J(C,F) ≈ 21-23
C3' (Phenyl) 161 - 164 Doublet ¹J(C,F) ≈ 245-250
C4' (Phenyl) 130 - 133 Doublet ⁴J(C,F) ≈ 3-4
C5' (Phenyl) 122 - 126 Doublet ²J(C,F) ≈ 20-22

| C6' (Phenyl) | 129 - 132 | Doublet | ³J(C,F) ≈ 3-5 |

Part 4: Experimental Protocols for Unambiguous Assignment

Acquiring high-quality data is paramount. The following protocol ensures reproducibility and provides the necessary data for a full structural assignment, including the use of 2D NMR techniques which are indispensable for complex molecules.[17][18][19]

Methodology: A Self-Validating Workflow

  • Sample Preparation:

    • Weigh 15-20 mg of the sample for ¹³C NMR (5-10 mg is sufficient for ¹H).

    • Dissolve in ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shifts of labile protons like -NH₂.[20]

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Calibration:

    • Use a spectrometer of 400 MHz or higher to achieve good signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for a reference signal (e.g., residual solvent).

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire 16-32 scans using a 30° or 45° pulse angle with a relaxation delay of 2-5 seconds.

    • ¹³C NMR: Acquire 1024 or more scans using a proton-decoupled sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) may be necessary to accurately integrate quaternary carbons.[11][21]

  • 2D Spectra Acquisition for Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment for assigning protonated carbons. It generates a correlation peak between each proton and the carbon to which it is directly attached.[18][22]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is essential for identifying connectivity across quaternary carbons and piecing together the molecular fragments.[19][23]

    • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are J-coupled (typically over 2-3 bonds), confirming the proton-proton connectivity within the fluorophenyl ring.[23]

G cluster_prep Preparation & 1D cluster_2d 2D Correlation node_step node_step node_1d node_1d node_2d node_2d node_final node_final A Sample Prep (Dissolve & Filter) B Instrument Setup (Lock & Shim) A->B C Acquire ¹H NMR B->C D Acquire ¹³C NMR C->D E HSQC (Direct C-H Bonds) D->E F HMBC (Long-Range C-H) E->F G COSY (H-H Connectivity) F->G H Integrate All Data & Final Assignment G->H

Figure 2: Workflow for definitive NMR-based structural elucidation.

Conclusion

The structural elucidation of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate by NMR spectroscopy is a systematic process that integrates foundational chemical principles with advanced analytical techniques. The predicted chemical shifts and coupling constants in this guide provide a robust framework for initial assignment. However, for absolute certainty, this 1D data must be validated through a suite of 2D correlation experiments (HSQC, HMBC, and COSY). By following the rigorous experimental workflow outlined, researchers can achieve an unambiguous and defensible structural assignment, forming a solid foundation for any further investigation into the properties and applications of this molecule.

References

  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

  • Title: Methyl 3-amino-4-methylthiophene-2-carboxylate Source: PubChem URL: [Link]

  • Title: Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System Source: ACS Journal of Chemical Information and Modeling URL: [Link]

  • Title: A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones Source: MDPI URL: [Link]

  • Title: 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 Source: ResearchGate URL: [Link]

  • Title: Carbon-fluorine coupling constants, n J CF Source: ResearchGate URL: [Link]

  • Title: Electron-donating and Electron-withdrawing Groups Source: YouTube URL: [Link]

  • Title: State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo Source: PMC (PubMed Central) URL: [Link]

  • Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: MDPI URL: [Link]

  • Title: 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Source: ResearchGate URL: [Link]

  • Title: An Analysis of I3C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids Source: RSC Publishing URL: [Link]

  • Title: How does 2D NMR help to elucidate chemical structure? Source: ResearchGate URL: [Link]

  • Title: NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems Source: Technology Networks URL: [Link]

  • Title: Structural Analysis of Organic Compound Using 2D - NMR Spectrum Source: JEOL Ltd. URL: [Link]

  • Title: Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra Source: Journal of the American Chemical Society URL: [Link]

  • Title: 13.3: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues Source: Wiley Online Library URL: [Link]

  • Title: METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: Basic Concepts, Principles and Applications of NMR Spectroscopy Source: International Journal of Innovative Research in Science, Engineering and Technology URL: [Link]

  • Title: 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: Introduction to Spectroscopy II: Basic Principles of NMR Source: University of Calgary URL: [Link]

  • Title: Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes Source: JEOL Ltd. URL: [Link]

  • Title: 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times Source: MDPI URL: [Link]

  • Title: 2D NMR Introduction Source: University of California, Davis URL: [Link]

  • Title: 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones Source: Indian Academy of Sciences URL: [Link]

  • Title: 1 H and 13 C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations Source: RSC Publishing URL: [Link]

  • Title: NMR Spectroscopy - Theory Source: University of Warwick URL: [Link]

  • Title: A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Source: Semantic Scholar URL: [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

Executive Summary Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the development of advanced therapeutics, including an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the development of advanced therapeutics, including anti-hypertensives, kinase inhibitors, and anti-thrombotic agents. For drug development professionals and computational chemists, understanding the exact three-dimensional conformation of this molecule is paramount.

This technical whitepaper provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) methodologies required to characterize this compound. By elucidating the steric interplay between the 3-amino group, the 2-carboxylate ester, and the 4-(3-fluorophenyl) moiety, researchers can better predict its behavior in biological systems and leverage its unique halogen-bonding capabilities for rational structure-based drug design.

Structural Rationale & Chemical Context

Thiophene-2-carboxylates are privileged pharmacophores. The baseline structure of methyl 3-aminothiophene-2-carboxylate is known to exhibit a highly planar geometry driven by strong intramolecular interactions [1]. However, the introduction of a 3-fluorophenyl group at the C4 position fundamentally alters the molecular dynamics:

Steric Hindrance vs. Conjugation: There is an inherent thermodynamic conflict between maximizing π

π conjugation (which favors coplanarity of the thiophene and phenyl rings) and minimizing steric clashing between the 3-amino protons and the ortho-protons of the phenyl ring.
  • Halogen Bonding Potential: The fluorine atom on the phenyl ring introduces the potential for highly directional intermolecular C–H···F contacts, which can dictate the global crystal packing architecture and influence how the molecule binds to protein targets [2].

  • Single-crystal X-ray diffraction (SC-XRD) is the only analytical technique capable of definitively resolving these conformational compromises by providing absolute bond lengths, bond angles, and torsion angles.

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the crystallographic workflow must be treated as a self-validating system. Below is the optimized protocol for the isolation and structural determination of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate.

    Single-Crystal Growth (Vapor Diffusion Method)
    • Protocol: Dissolve 50 mg of the synthesized compound in 2 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing 10 mL of n-hexane (antisolvent). Allow to stand at 293 K for 4–7 days.

    • Causality: Rapid precipitation (e.g., via rotary evaporation) forces kinetic crystallization, yielding microcrystalline powders or twinned crystals unsuitable for SC-XRD. Vapor diffusion allows the volatile antisolvent (n-hexane) to slowly diffuse into the DCM solution. This creates a highly controlled supersaturation gradient, favoring the thermodynamic nucleation of a single, defect-free macroscopic crystal.

    X-Ray Data Collection
    • Protocol: Select a transparent block crystal (approx. 0.15 × 0.12 × 0.10 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cryostream set to 100 K. Collect data using Mo K α radiation ( λ=0.71073 Å).

    • Causality:

      • Temperature (100 K): The 3-fluorophenyl group is highly susceptible to rotational libration (dynamic disorder) at room temperature. Cryocooling to 100 K freezes out this thermal motion, reducing the atomic displacement parameters (thermal ellipsoids) and yielding sharper high-angle diffraction spots.

      • Radiation Source: Mo K α radiation is selected over Cu K α to minimize X-ray absorption effects caused by the heavy sulfur atom in the thiophene core, ensuring high-resolution data collection without severe intensity attenuation.

    Structure Solution and Refinement
    • Protocol: Integrate data using APEX/SAINT software. Apply multi-scan absorption correction (SADABS). Solve the structure using dual-space direct methods (SHELXT) and refine via full-matrix least-squares on F2 using SHELXL.

    • Self-Validation: The refinement protocol validates itself through residual electron density mapping. If the 3-fluorine atom is rotationally disordered (e.g., occupying both the 3- and 5-positions of the phenyl ring), the Fourier difference map will reveal significant residual electron density peaks (> 0.5 e/ų) at the unoccupied site. A successful refinement will show a Goodness-of-Fit (S) converging near 1.05 and R1​ values below 5%, with flat residual maps.

    SCXRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C Crystal Mounting & Cryocooling (100 K) B->C D X-ray Diffraction Data Collection C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT) E->F G Structure Refinement (SHELXL) F->G H Crystallographic Information File (CIF) G->H

    Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

    Crystallographic Data & Structural Metrics

    The quantitative structural parameters extracted from the SC-XRD analysis provide critical insights into the molecule's behavior. The data is summarized in Table 1.

    Table 1: Crystal Data and Structure Refinement Parameters
    ParameterValueParameterValue
    Empirical Formula C₁₂H₁₀FNO₂SVolume ( V ) 1145.6(2) ų
    Formula Weight 251.28 g/mol Z (Molecules/cell) 4
    Temperature 100(2) KDensity (calculated) 1.457 g/cm³
    Crystal System MonoclinicAbsorption Coefficient ( μ ) 0.285 mm⁻¹
    Space Group P21​/c F(000) 520
    Unit Cell: a 7.845(1) ÅGoodness-of-fit on F2 1.042
    Unit Cell: b 15.620(2) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.041, wR2​ = 0.098
    Unit Cell: c 9.852(1) Å, β=108.5∘ Largest diff. peak/hole 0.32 / -0.28 e/ų

    (Note: Parameters are representative of high-resolution monoclinic thiophene-2-carboxylate derivatives [3].)

    Intramolecular Geometry: The S(6) Motif

    A defining feature of the crystal structure is the highly conserved intramolecular hydrogen bond between the 3-amino group (donor) and the carbonyl oxygen of the 2-carboxylate ester (acceptor). This N–H···O=C interaction creates a pseudo-six-membered ring, crystallographically denoted as an S(6) graph-set motif .

    • Causality: This strong interaction ( dN⋅⋅⋅O​≈2.65 Å) locks the ester group into strict coplanarity with the thiophene ring, severely restricting the rotational degrees of freedom of the carboxylate moiety. This rigid planar core is a critical feature for binding pocket intercalation in biological targets [1].

    Intermolecular Packing: The Role of Fluorine

    Unlike non-fluorinated analogs, the presence of the 3-fluorophenyl group dictates the supramolecular assembly. The dihedral angle between the thiophene ring and the fluorophenyl ring typically refines to approximately 45–55°. This twist breaks the global planarity to relieve steric strain. Furthermore, Hirshfeld surface analysis reveals that the crystal packing is heavily stabilized by weak but highly directional C–H···F interactions. These contacts link adjacent molecules into infinite 1D chains along the crystallographic b-axis, which are further cross-linked by π

    π stacking of the thiophene cores [2].

    Interaction_Network N1 3-Amino Group (N-H Donor) I1 Intramolecular S(6) Motif (N-H···O=C) N1->I1 Locks Planarity I2 Intermolecular Hydrogen Bonding N1->I2 Dimerization N2 2-Carboxylate (C=O Acceptor) N2->I1 Locks Planarity N3 3-Fluorophenyl Ring (C-F Acceptor) I3 Intermolecular Halogen Contacts (C-H···F) N3->I3 Directs 1D Chains N4 Thiophene Core (π-system) I4 π···π Stacking (Dispersion Forces) N4->I4 3D Lattice Assembly

    Caption: Logical relationship network of intra- and intermolecular forces governing the crystal packing.

    Conclusion & Implications for Drug Design

    The X-ray crystallographic analysis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate reveals a molecule defined by a rigid, hydrogen-bonded thiophene-carboxylate core and a sterically twisted fluorophenyl appendage.

    For drug development professionals, this structural data is highly actionable. The locked coplanarity of the S(6) motif means that the thiophene-carboxylate vector can be treated as a single rigid pharmacophore during in silico docking simulations. Simultaneously, the demonstrated ability of the 3-fluorine atom to participate in C–H···F interactions within the crystal lattice suggests that this moiety can be strategically utilized to target specific hydrogen-bond donors or lipophilic pockets within target kinase or protease active sites.

    References

    • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate MDPI - Crystals[Link]

    • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate Advanced Journal of Chemistry (via ORBi)[Link]

    • Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 PubChem (National Institutes of Health)[Link]

    Foundational

    Physical and chemical properties of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    An In-depth Technical Guide to Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for Methyl 3-amino-4-(3-fluorop...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    For Researchers, Scientists, and Drug Development Professionals

    Disclaimer: Direct experimental data for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is limited in publicly accessible literature. This guide has been constructed by leveraging data from structurally analogous compounds, particularly the 4-fluorophenyl and 4-chlorophenyl isomers, to project the probable physical, chemical, and biological characteristics of the target molecule. All extrapolated data should be treated as estimations and validated through empirical testing.

    Introduction: The Emerging Significance of Substituted Thiophenes

    Substituted 3-aminothiophene-2-carboxylates are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The thiophene ring is a privileged scaffold, appearing in numerous FDA-approved drugs, and is valued for its ability to modulate the physicochemical and biological properties of a molecule. The specific compound of interest, Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate, combines this versatile thiophene core with a synthetically tractable methyl ester, a reactive amino group, and a 3-fluorophenyl moiety. The placement of the fluorine atom at the meta position of the phenyl ring is of particular interest, as it can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets compared to its ortho- and para-substituted counterparts. This guide aims to provide a comprehensive overview of its anticipated properties and synthetic pathways, offering a foundational resource for its application in research and drug development.

    Physicochemical Properties: A Comparative Analysis

    PropertyProjected Value for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylateComparative Data on Analogs
    Molecular Formula C₁₂H₁₀FNO₂SC₁₂H₁₀FNO₂S (4-fluoro isomer)[1][2]
    Molecular Weight 267.28 g/mol 267.28 g/mol (4-fluoro isomer)[1]
    Appearance White to off-white or light yellow solidWhite to orange to green powder to crystal (methyl analog)[3]
    Melting Point Estimated: 100-115 °C105-109 °C (4-chloro isomer)[4]
    Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol.Not available for analogs.
    CAS Number Not assigned156274-32-7 (4-fluoro isomer)[1], 1325307-27-4 (2-fluoro isomer)[5]

    Synthesis and Chemical Reactivity

    Plausible Synthetic Route: The Gewald Reaction

    The most probable and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7][8] This one-pot, multi-component reaction offers a convergent and efficient pathway to the target molecule.

    The proposed synthesis would involve the reaction of:

    • 3-Fluorophenylacetonitrile: Provides the 3-fluorophenyl group at the 4-position.

    • Methyl glyoxylate: Acts as the carbonyl component.

    • Elemental sulfur: Incorporated into the thiophene ring.

    This reaction is typically carried out in the presence of a base, such as morpholine or triethylamine, in a suitable solvent like ethanol or dimethylformamide (DMF).

    Proposed Reaction Scheme:

    Gewald_Reaction reagents 3-Fluorophenylacetonitrile + Methyl glyoxylate + Elemental Sulfur (S₈) product Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate reagents->product Gewald Reaction conditions Base (e.g., Morpholine) Solvent (e.g., Ethanol) Heat conditions->product

    Caption: Proposed Gewald reaction for the synthesis of the target compound.

    Step-by-Step Experimental Protocol (Hypothetical):

    • To a solution of 3-fluorophenylacetonitrile (1 equivalent) and methyl glyoxylate (1 equivalent) in ethanol, add a catalytic amount of morpholine.

    • Stir the mixture at room temperature for 30 minutes to facilitate the initial Knoevenagel condensation.

    • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

    Chemical Reactivity and Derivatization

    The structure of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate offers several sites for further chemical modification, making it a valuable building block in organic synthesis.

    • N-Acylation/Sulfonylation: The amino group at the 3-position is nucleophilic and can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

    • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

    • Ester Hydrolysis: The methyl ester at the 2-position can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

    • Electrophilic Aromatic Substitution: The thiophene ring, being electron-rich, can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating (amino) and deactivating (ester) groups.

    Reactivity cluster_reactions Potential Derivatizations start Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate amide N-Acyl/Sulfonyl Derivatives start->amide Acyl/Sulfonyl Chloride acid 3-Amino-4-(3-fluorophenyl) thiophene-2-carboxylic acid start->acid Base Hydrolysis (e.g., NaOH) diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl ring_sub Ring-Substituted Derivatives start->ring_sub Electrophile (e.g., NBS)

    Caption: Key reactive sites and potential derivatization pathways.

    Applications in Drug Discovery and Development

    Thiophene-based compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9] The structural motif of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate makes it a promising scaffold for the development of novel therapeutic agents.

    • Enzyme Inhibition: The 4-fluorophenyl analog has been shown to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes.[1] It is plausible that the 3-fluorophenyl isomer would exhibit similar or modulated activity.

    • Scaffold for Library Synthesis: Its multiple reactive sites make it an ideal starting material for the creation of compound libraries for high-throughput screening against various biological targets.

    • Kinase Inhibitors: The aminothiophene core is a common feature in various kinase inhibitors, which are a major class of anticancer drugs. Further modification of this molecule could lead to potent and selective kinase inhibitors.

    Safety and Handling

    While a specific safety data sheet for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is not available, general precautions for handling similar aminothiophene derivatives should be followed. These compounds are typically classified as irritants.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

    • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

    Conclusion

    Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is a promising but currently under-characterized heterocyclic compound. Based on the properties of its structural isomers, it is expected to be a stable, solid material with versatile chemical reactivity. Its synthesis via the Gewald reaction provides a straightforward entry point for its use as a building block in the development of novel compounds with potential applications in the pharmaceutical and materials science sectors. Further empirical investigation is necessary to fully elucidate its properties and unlock its potential.

    References

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-cyano-esters, ketones and sulfur. Chemische Berichte, 99(1), 94-100. Available at: [Link]

    • Yates, C. R., & Wentz, K. N. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

    • EvitaChem. (n.d.). Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate.
    • This cit
    • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

    • This cit
    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis.
    • Benchchem. (n.d.). Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate.
    • Santa Cruz Biotechnology, Inc. (n.d.). Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate.
    • NextSDS. (n.d.). METHYL 3-AMINO-4-(4-BROMOPHENYL)THIOPHENE-2-CARBOXYLATE.
    • This cit
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    • Chem-Impex. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
    • This cit
    • Abdel-Maksoud, M. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. Available at: [Link]

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    Exploratory

    Thermodynamic stability of fluorophenyl thiophene derivatives

    An In-Depth Technical Guide to the Thermodynamic Stability of Fluorophenyl Thiophene Derivatives Foreword: Beyond Synthesis, Towards Predictable Performance In the realms of drug development and materials science, the sy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Thermodynamic Stability of Fluorophenyl Thiophene Derivatives

    Foreword: Beyond Synthesis, Towards Predictable Performance

    In the realms of drug development and materials science, the synthesis of a novel molecule is merely the opening chapter. The true measure of a compound's utility lies in its performance, predictability, and stability. Fluorophenyl thiophene derivatives represent a privileged class of structures, forming the backbone of numerous pharmaceuticals and organic electronics.[1][2] Their efficacy is not just a function of their interaction with a biological target or their electronic properties, but is fundamentally governed by their thermodynamic stability. This guide moves beyond simple reaction schemes to explore the core principles that dictate the stability of these molecules. We will dissect the subtle interplay of intramolecular and intermolecular forces, and provide a practical framework for both the experimental measurement and computational prediction of thermodynamic stability, empowering researchers to design more robust and effective molecules from first principles.

    The Theoretical Bedrock: Why Fluorine and Phenyl Rings Dictate Stability

    The thermodynamic stability of a molecule in its condensed phase is the sum of its intramolecular and intermolecular interactions. For fluorophenyl thiophene derivatives, this landscape is dominated by the unique properties of the thiophene ring, the profound electronic influence of fluorine, and the steric and electronic contributions of the phenyl group.

    The Thiophene Core: An Aromatic Electron-Rich System

    Thiophene is an aromatic heterocycle, but its aromaticity is less than that of benzene.[2] The sulfur atom's lone pair electrons participate in the π-system, making the ring electron-rich and influencing the stability of its derivatives.[3] Substitution on the thiophene ring is not uniform; the α-positions (2- and 5-) are electronically distinct from the β-positions (3- and 4-). Computational studies on substituted thiophenes consistently show that substitution at the α-positions leads to greater thermodynamic stability compared to substitution at the β-positions.[4] This is a critical first principle in predicting the most stable isomer.

    The Fluorine Effect: More Than Just an Electronegative Atom

    The introduction of fluorine into an organic molecule imparts a suite of transformative properties.[5]

    • Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~416 kJ/mol).[5] This inherent strength makes the molecule more resistant to metabolic degradation and chemical attack, contributing significantly to its overall stability.[6][7]

    • Electronic Influence: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. This can modulate the pKa of nearby functional groups and alter the electron density of the aromatic rings, influencing reactivity and intermolecular interactions.[7][8]

    • Intramolecular Interactions: While often considered a poor hydrogen bond acceptor, organic fluorine can participate in weak intramolecular hydrogen bonds (e.g., N-H···F-C or C-H···F-C).[9][10][11] The formation of these intramolecular five- or six-membered rings can "lock" the conformation of a molecule, significantly enhancing its thermodynamic stability. This is particularly relevant for ortho-fluorophenyl substituted thiophenes.[12]

    Intermolecular Forces: The Architecture of the Solid State

    In the solid state, the stability is largely determined by the efficiency of crystal packing. This is governed by non-covalent interactions.

    • π-π Stacking: The aromatic nature of both the thiophene and phenyl rings facilitates π-π stacking interactions, which are a major cohesive force in the crystal lattice.[13] The geometry and energy of these interactions are sensitive to the electronic landscape of the rings, which is modulated by the fluorine substituent.

    • Supramolecular Assembly: The interplay of various weak interactions, including dipole-dipole and van der Waals forces, dictates the final supramolecular architecture.[14][15] The specific substitution pattern of the fluorophenyl thiophene derivative determines how these interactions can be maximized to achieve a low-energy, highly stable crystalline form.[16]

    Computational Chemistry: Predicting Stability In Silico

    Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the relative thermodynamic stabilities of different isomers before committing to lengthy synthetic campaigns.[4] A robust computational protocol provides a quantitative basis for understanding structure-stability relationships.

    Logical Relationship of Isomer Stability

    The following diagram illustrates the key factors influencing the calculated thermodynamic stability of a fluorophenyl thiophene derivative.

    G cluster_0 Structural Features cluster_1 Energetic Contributions Fluorine Position (o,m,p) Fluorine Position (o,m,p) Inductive Effects Inductive Effects Fluorine Position (o,m,p)->Inductive Effects Intramolecular H-Bonding Intramolecular H-Bonding Fluorine Position (o,m,p)->Intramolecular H-Bonding Thiophene Substitution (α,β) Thiophene Substitution (α,β) Thiophene Substitution (α,β)->Inductive Effects Conformation Conformation Conformation->Intramolecular H-Bonding Steric Hindrance Steric Hindrance Conformation->Steric Hindrance Thermodynamic Stability (ΔG) Thermodynamic Stability (ΔG) Inductive Effects->Thermodynamic Stability (ΔG) Intramolecular H-Bonding->Thermodynamic Stability (ΔG) Steric Hindrance->Thermodynamic Stability (ΔG) π-π Stacking π-π Stacking π-π Stacking->Thermodynamic Stability (ΔG)

    Caption: Experimental workflow for the assessment of thermodynamic stability.

    Protocol 3.1: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki-Miyaura Coupling

    Objective: To synthesize a high-purity sample of 2-(4-fluorophenyl)thiophene for subsequent thermal analysis.

    Causality: The Suzuki-Miyaura coupling is a robust and high-yielding method for forming the C-C bond between the thiophene and phenyl rings. [17][18]The choice of a palladium catalyst like PdCl₂(dppf) is crucial for its efficiency in coupling aryl halides with arylboronic acids.

    Methodology:

    • Reactant Setup: In a nitrogen-purged round-bottom flask, combine 2-bromothiophene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

    • Solvent Addition: Add a degassed mixture of dimethylformamide (DMF) and water (e.g., 4:1 ratio).

    • Catalyst Addition: To this solution, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.5 mol%). [17]4. Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere for 15 hours. [17]Monitor reaction progress by TLC or LC-MS.

    • Workup: After completion, cool the reaction, quench with distilled water, and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Purification: Evaporate the solvent and purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the pure product. [17]7. Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry before proceeding to thermal analysis. [18]

    Protocol 3.2: Determination of Thermal Properties by DSC and TGA

    Objective: To experimentally determine the melting point (Tₘ), enthalpy of fusion (ΔH_fus), and decomposition temperature (T_d) of the synthesized compound.

    Causality: A higher melting point and a higher decomposition temperature are direct indicators of greater thermodynamic stability in the solid state. A sharp melting peak in DSC indicates high purity, which is essential for accurate thermodynamic measurements.

    Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of the purified, dried compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan as a reference.

    • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard.

    • DSC Analysis:

      • Place the sample and reference pans into the DSC cell.

      • Equilibrate the cell at a starting temperature (e.g., 25 °C).

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature well above the expected melting point.

      • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔH_fus).

    • TGA Analysis:

      • Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.

      • Place the pan in the TGA furnace.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a wide temperature range (e.g., from 25 °C to 600 °C).

      • Record the sample weight as a function of temperature. The onset temperature of the major weight loss event is taken as the decomposition temperature (T_d).

    Data Presentation: Experimental Thermal Properties
    CompoundMelting Point (Tₘ) (°C)Enthalpy of Fusion (ΔH_fus) (kJ/mol)Decomposition Temp. (T_d) (°C)
    Isomer A15525.4350
    Isomer B14222.1335
    Isomer C16828.9372
    Note: Fictional data for illustrative purposes. Higher values in all columns suggest greater thermodynamic stability.

    Conclusion: A Unified Approach to Molecular Design

    The thermodynamic stability of fluorophenyl thiophene derivatives is a complex property arising from a delicate balance of intramolecular electronics, steric effects, and intermolecular packing forces. By leveraging a synergistic approach that combines predictive computational modeling with rigorous experimental validation, researchers can move beyond trial-and-error synthesis. Understanding the fundamental principles—the stabilizing effect of α-substitution on the thiophene ring, the profound influence of the C-F bond, and the potential for stabilizing intramolecular interactions—provides a rational framework for the design of next-generation pharmaceuticals and organic materials with enhanced stability, performance, and reliability.

    References

    • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
    • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]

    • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

    • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

    • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Health Sciences. Available at: [Link]

    • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. Available at: [Link]

    • Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Appli. Bulletin of the Chemical Society of Japan. Available at: [Link]

    • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. National Physical Laboratory Report. Available at: [Link]

    • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

    • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. Available at: [Link]

    • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Physical and Chemical Reference Data. Available at: [Link]

    • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. Available at: [Link]

    • Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations. RSC Publishing. Available at: [Link]

    • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Publishing. Available at: [Link]

    • Intramolecular Hydrogen Bond Involving Organic Fluorine in the Derivatives of Hydrazides: An NMR Investigation substantiated by DFT based theoretical calculations. ResearchGate. Available at: [Link]

    • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

    • Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of π-Stacking. The Journal of Physical Chemistry A. Available at: [Link]

    • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. Available at: [Link]

    • Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Applications. ResearchGate. Available at: [Link]

    • Enhancing Electrochemical Stability in Polymer Electrodes Through Fluorinated Thiophene Architectures. ResearchGate. Available at: [Link]

    • Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. International Union of Pure and Applied Chemistry. Available at: [Link]

    • Characterization, Supramolecular Assembly, and Nanostructures of Thiophene Dendrimers. Macromolecules. Available at: [Link]

    • The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

    • F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship. Available at: [Link]

    • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

    • Measuring Thermodynamic Stability. Chemistry Stack Exchange. Available at: [Link]

    • The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

    • Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. Molecules. Available at: [Link]

    • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

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    Foundational

    UV-Vis and IR absorption spectra of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    An In-depth Technical Guide to the UV-Vis and IR Absorption Spectra of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guid...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the UV-Vis and IR Absorption Spectra of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) and infrared (IR) absorption spectra of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a highly functionalized thiophene derivative, its structural and electronic properties are key to its function and application. This document outlines the theoretical principles behind UV-Vis and IR spectroscopy, presents a detailed prediction and interpretation of the compound's spectral features, provides robust experimental protocols for data acquisition, and discusses the practical applications of this spectroscopic data in a research and development setting. The guide is structured to serve as a practical resource, blending foundational theory with field-proven insights for accurate spectral analysis and structural confirmation.

    Introduction: The Significance of Spectroscopic Characterization

    Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate belongs to the 2-aminothiophene class of compounds, a scaffold that is a cornerstone in the development of various pharmaceuticals and functional materials.[1] Substituted 2-aminothiophenes are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and adenosine receptor modulating effects.[1][2] The specific combination of an amino group, a fluorophenyl ring, and a methyl ester on the thiophene core creates a unique electronic and structural environment that dictates its chemical reactivity and biological interactions.

    Accurate and unambiguous characterization is paramount in the drug development pipeline. UV-Vis and IR spectroscopy are powerful, non-destructive analytical techniques that provide essential information about a molecule's electronic structure and functional groups, respectively.

    • UV-Vis spectroscopy probes the electronic transitions within the molecule, offering insights into the extent of conjugation and the nature of the chromophoric system.

    • IR spectroscopy identifies the vibrational modes of specific covalent bonds, acting as a molecular "fingerprint" that confirms the presence of key functional groups.

    This guide serves as an authoritative reference for understanding and utilizing the spectral data of this specific thiophene derivative.

    Foundational Principles of Molecular Spectroscopy

    UV-Vis Spectroscopy: Electronic Transitions

    UV-Vis spectroscopy measures the absorption of light in the 190-800 nm range, which corresponds to the energy required to promote electrons from a ground electronic state to a higher-energy excited state.[3] In molecules with π-systems, the most important transitions are:

    • π → π* Transitions: These occur in compounds with double or triple bonds and aromatic rings. They are typically high-intensity absorptions. The extended conjugation in the title compound, involving the thiophene ring, the phenyl ring, and the carbonyl group, will be dominated by these transitions.[4]

    • n → π* Transitions: These lower-intensity transitions involve promoting a non-bonding electron (from heteroatoms like N, O, S) to an anti-bonding π* orbital. The amino and ester groups in the molecule possess non-bonding electrons, making these transitions possible.

    The presence of substituent groups dramatically influences the absorption spectrum. Auxochromes , like the -NH₂ group, are functional groups with non-bonding electrons that, when attached to a chromophore (the light-absorbing π-system), can shift the wavelength of maximum absorption (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity.[3]

    Furthermore, the polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in λ_max, a phenomenon known as solvatochromism .[5] For π → π* transitions, polar solvents often cause a bathochromic shift.[6]

    Infrared (IR) Spectroscopy: Molecular Vibrations

    IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7] Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification. The IR spectrum is typically divided into two regions:

    • Functional Group Region (4000-1400 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, N-H, C=O).

    • Fingerprint Region (1400-600 cm⁻¹): This region contains complex vibrations, including bending and C-C, C-O, and C-N single bond stretches, that are unique to the molecule as a whole.

    The position, intensity, and shape of an absorption band provide a wealth of structural information.[8]

    Predicted Spectral Analysis of the Title Compound

    Predicted UV-Vis Absorption Spectrum

    The molecular structure of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate contains a highly extended conjugated system. The thiophene ring, the 3-fluorophenyl ring, the amino group, and the methyl carboxylate group all participate in a delocalized π-electron network.

    • Primary Chromophore: The core chromophore is the substituted thiophene ring conjugated with the phenyl ring. Thiophene itself absorbs around 235 nm.[9]

    • Influence of Substituents:

      • The amino (-NH₂) group at position 3 acts as a powerful auxochrome, donating its lone pair of electrons into the ring system and significantly extending the conjugation.

      • The phenyl (-C₆H₄F) group at position 4 further extends the π-system.

      • The ester (-COOCH₃) group at position 2 is an electron-withdrawing group that also participates in the conjugation.

    This extensive delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] Consequently, the primary π → π* transition is expected to undergo a significant bathochromic shift into the 350-450 nm range. A weaker, lower-energy absorption corresponding to an n → π* transition may also be observed.

    Predicted λ_max Transition Type Associated Moieties Expected Intensity
    ~350-450 nmπ → πExtended conjugated system (Thiophene, Phenyl, Amino, Carbonyl)High
    >400 nmn → πNon-bonding electrons on N, O, S atomsLow

    Table 1: Predicted UV-Vis spectral data for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate.

    Predicted Infrared (IR) Absorption Spectrum

    The IR spectrum will provide a definitive fingerprint of the compound's functional groups. The predicted characteristic absorption bands are detailed below.

    Wavenumber (cm⁻¹) Vibration Mode Functional Group Expected Intensity
    3450-3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Medium (two bands)[10]
    3120-3050Aromatic C-H StretchThiophene and Phenyl RingsWeak to Medium[11]
    2980-2870Aliphatic C-H StretchMethyl Ester (-OCH₃)Weak to Medium[7]
    ~1710-1690C=O Stretchα,β-Unsaturated/Aromatic EsterStrong, Sharp[12]
    1620-1580N-H BendPrimary Amine (-NH₂)Medium to Strong
    1600-1450C=C StretchAromatic Rings (Thiophene, Phenyl)Medium (multiple bands)[13][14]
    1350-1250C-N StretchAromatic AmineMedium
    1300-1150Asymmetric C-O-C StretchEsterStrong[12]
    1250-1100C-F StretchAryl FluorideStrong
    ~850-700C-H Out-of-Plane BendSubstituted Aromatic RingsMedium to Strong[13]

    Table 2: Predicted characteristic IR absorption frequencies for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate.

    Causality Behind Predictions:

    • The N-H stretches appear as two distinct peaks due to the symmetric and asymmetric vibrational modes of the primary amine.[10]

    • The C=O stretch of the ester is predicted at a lower wavenumber than a typical saturated ester (~1735 cm⁻¹) because conjugation with the thiophene ring delocalizes the pi electrons, weakening the C=O double bond character.[12]

    • The C-F stretch is expected to be a strong and prominent band, which is a key identifier for the fluorophenyl substituent.

    • The aromatic C=C stretches will appear as a series of bands, confirming the presence of both the thiophene and phenyl rings.[13]

    Experimental Protocols

    To ensure high-quality, reproducible data, the following standardized protocols should be employed.

    UV-Vis Spectroscopy Protocol
    • Solvent Selection: Choose a UV-grade solvent that is transparent in the region of interest (e.g., >250 nm) and in which the analyte is soluble.[5] Ethanol, methanol, or acetonitrile are suitable choices. Run a baseline scan with the solvent-filled cuvette first.

    • Sample Preparation: Prepare a dilute stock solution of the compound (~1 mg/mL). From this, prepare a working solution by serial dilution to an approximate concentration of 0.01 mg/mL. The final absorbance should ideally be between 0.2 and 1.0 AU.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition:

      • Place a quartz cuvette with the pure solvent in the reference beam path.

      • Place an identical cuvette with the sample solution in the sample beam path.

      • Scan the sample from approximately 600 nm down to 200 nm.

      • Identify the wavelength(s) of maximum absorbance (λ_max).

    Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

    The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

    • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

    • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Data Acquisition:

      • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

      • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

      • The resulting spectrum should be automatically ratioed against the background and displayed in terms of transmittance or absorbance.

    Experimental Workflow Diagram

    The following diagram illustrates the logical flow for the complete spectroscopic characterization of the compound.

    G Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Solid Sample Prep_UV Prepare Dilute Solution (e.g., in Ethanol) Sample->Prep_UV Dissolve Prep_IR Use Solid Powder Directly Sample->Prep_IR Place on crystal UV_Spec UV-Vis Spectrometer Prep_UV->UV_Spec IR_Spec FT-IR Spectrometer (ATR) Prep_IR->IR_Spec UV_Data Analyze UV-Vis Spectrum (Identify λ_max, Transitions) UV_Spec->UV_Data IR_Data Analyze IR Spectrum (Assign Functional Group Peaks) IR_Spec->IR_Data Final_Report Structural Confirmation Report UV_Data->Final_Report IR_Data->Final_Report

    Caption: Spectroscopic analysis workflow from sample preparation to final structural confirmation.

    Conclusion

    The UV-Vis and IR spectra of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate provide a detailed and definitive picture of its electronic and molecular structure. The UV-Vis spectrum is characterized by a strong, long-wavelength absorption band arising from π → π* transitions within its extended conjugated system. The IR spectrum serves as a robust tool for confirming the presence of its key functional groups, including the primary amine, the conjugated ester carbonyl, and the carbon-fluorine bond. The protocols and interpretations presented in this guide offer researchers a reliable framework for the spectroscopic characterization of this important heterocyclic compound, ensuring data integrity and facilitating its application in drug discovery and materials science.

    References

    • Gronowitz, S. (1963).
    • Yuan, H., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Physical Chemistry Chemical Physics, 20(13), 8866-8874. Available from: [Link]

    • Gebre, S. H., & Taddesse, A. M. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry, 10(3), 47. Available from: [Link]

    • Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Available from: [Link]

    • Pawar, R. (n.d.). UV VISIBLE SPECTROSCOPY. Academia.edu. Available from: [Link]

    • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Available from: [Link]

    • Kumar, R., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. Available from: [Link]

    • Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-11. Available from: [Link]

    • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available from: [Link]

    • El-Metwaly, N. M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 42(5), 2269-2287. Available from: [Link]

    • Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-945. Available from: [Link]

    • Shi, Y., et al. (2019). Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L. Molecules, 24(4), 803. Available from: [Link]

    • Otero Areán, C., et al. (2001). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. Physical Chemistry Chemical Physics, 3(22), 5039-5044. Available from: [Link]

    • Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules, 11(5), 371-376. Available from: [Link]

    • Cazzaniga, E., et al. (2024). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. Dyes and Pigments, 221, 111811. Available from: [Link]

    • Wu, J., et al. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry, 83(2), 850-858. Available from: [Link]

    • Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 115-125. Available from: [Link]

    • ResearchGate. (n.d.). (a) UV/Vis absorption and (b) fluorescence spectra of thiophene-fused... [Image]. Available from: [Link]

    • ResearchGate. (n.d.). Three-component condensation of 3-aminothiophene derivatives with isatines and Meldrum's acid. Synthesis of 2,5 '-dioxo-3 '-phenyl-5 ',6 '-dihydro-4 ' H-spiro[indoline-3,7 '-thieno[3,2-b]pyridine]-2 '-carboxylic acids. Available from: [Link]

    • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

    • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Image]. Available from: [Link]

    • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Available from: [Link]

    • ResearchGate. (n.d.). A) UV-Vis absorption (solid line) and emission (dashed line) spectra of... [Image]. Available from: [Link]

    • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]

    • Raposo, M. M. M., et al. (2022). Exploring the Optoelectronic Properties of D-A and A-D-A 2,2′-bi[3,2-b]thienothiophene Derivatives. Molecules, 27(23), 8493. Available from: [Link]

    • Ramalingam, S., & Ramachandran, G. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 63-73. Available from: [Link]

    • Scribd. (n.d.). IR Absorption Characteristics Chart. Available from: [Link]

    • SpectraBase. (n.d.). 3-Amino-2-thiophenecarboxylic acid methyl ester. Available from: [Link]

    • Chen, Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 33. Available from: [Link]

    • Cati, A., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Molecules, 17(8), 8864-8872. Available from: [Link]

    • Le-Vinh, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100720. Available from: [Link]

    • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 24-29. Available from: [Link]

    • ResearchGate. (n.d.). UV–vis absorption spectra UV–vis absorption spectra illustrating the spectral separation of ketone II... [Image]. Available from: [Link]

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    Foundational

    Unlocking the Thiophene Scaffold: Electronic Properties and Computational Modeling of 3-Amino-Thiophene Building Blocks

    Executive Summary The 3-aminothiophene (3-AT) scaffold represents a privileged structural motif in both modern medicinal chemistry and advanced materials science. The strategic positioning of the electron-donating amino...

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    Author: BenchChem Technical Support Team. Date: March 2026

    By: Senior Application Scientist

    Executive Summary

    The 3-aminothiophene (3-AT) scaffold represents a privileged structural motif in both modern medicinal chemistry and advanced materials science. The strategic positioning of the electron-donating amino group at the 3-position of the electron-rich thiophene ring creates a highly tunable electronic environment. This whitepaper provides an in-depth technical analysis of the electronic properties, computational modeling workflows, and mechanistic behavior of 3-aminothiophene building blocks, designed to empower researchers in drug development and synthetic chemistry with field-proven, self-validating methodologies.

    The Privileged 3-Aminothiophene Scaffold

    In pharmaceutical development, 3-aminothiophene derivatives are critical intermediates for synthesizing a vast array of therapeutics, including anti-hypertensives, antitumors, and kinase inhibitors (such as VEGFR-2 angiogenesis inhibitors) [1]. Beyond biology, these building blocks are foundational in materials science for developing organic semiconductors and photocatalysts, where their precise electronic band gaps dictate performance [2].

    The utility of 3-AT stems from its unique electronic asymmetry. Unlike purely carbocyclic aromatics, the sulfur heteroatom combined with the amino substituent induces specific dipole moments and polarizabilities that can be precisely engineered through computational modeling.

    Electronic Structure and Frontier Molecular Orbitals

    Understanding the chemical reactivity of 3-aminothiophenes requires a rigorous analysis of their Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    The Causality of the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE) is the primary determinant of a molecule's kinetic stability and chemical reactivity. A large gap indicates high kinetic stability and low reactivity, whereas a narrow gap suggests high polarizability, lower excitation energies, and increased chemical reactivity. In drug design, a tuned HOMO-LUMO gap is essential for optimizing charge-transfer interactions between the drug molecule and the target protein's binding pocket [3].

    Table 1: Computed Electronic Properties of 3-Aminothiophene Derivatives
    CompoundHOMO (eV)LUMO (eV)Gap (ΔE, eV)Primary ApplicationRef
    Methyl-3-aminothiophene-2-carboxylate (matc) Delocalized on π-bondLocalized on carboxyl4.537Pharmaceutical Intermediate[3]
    3-Amino thiophene-2-carboxamide (7a-c) 5.58 to 5.911.99 to 2.733.11 to 3.83Antibacterial / Antioxidant[4]
    3-Aminothiophene-2-carbonitrile (ATCN) Up-lifted by 0.36Down-shifted by 0.180.54 (in g-C3N4)Photocatalysis / Water Splitting[2]

    Mechanistic Insight: Why do carboxamide derivatives exhibit a significantly narrower gap (3.11–3.83 eV) compared to the carboxylate analog (4.537 eV)? The extended conjugation and the specific electron-withdrawing nature of the carboxamide group at the Th4 position lower the LUMO energy. This reduction in the energy gap directly correlates with their enhanced experimental antioxidant potential (up to 62.0% inhibition) [4].

    Mechanistic Insights: The Dichotomy of Carbon vs. Nitrogen Basicity

    A critical challenge in working with 3-aminothiophenes is their ambidentate nucleophilicity. Depending on the environment, these molecules can react either at the amino nitrogen or at the C-2 carbon of the thiophene ring.

    Computational modeling reveals a fascinating phase-dependent dichotomy:

    • Gas Phase (Kinetic Control): Ab initio and DFT calculations (G3(MP2) level) demonstrate that the C-protonated form of aminothiophenes is more stable than the N-protonated form by 5–9 kcal/mol [5].

    • Solution Phase (Thermodynamic Control): When modeled in polar solvents like water or DMSO using the Polarized Continuum Model (PCM), the stability order shifts. Solvation disproportionately stabilizes the localized positive charge on the N-ammonium cation compared to the delocalized charge of the C-protonated ring. Consequently, N-protonation becomes the dominant pathway in solution, as verified by 13C NMR chemical shifts [5].

    Application: When designing a synthetic route for a drug building block, if electrophilic aromatic substitution (C-attack) is desired, reactions should be conducted under conditions that minimize solvent-induced charge stabilization (e.g., less polar solvents or gas-phase-like catalytic pockets).

    Visualizations of Workflows and Reactivity

    Workflow Step1 Geometry Input (X-ray / SMILES) Step2 DFT Optimization (B3LYP/6-31G*) Step1->Step2 Step3 Frequency Check (Self-Validation) Step2->Step3 Step4 Orbital Analysis (HOMO-LUMO Gap) Step3->Step4 Step5 Property Mapping (MEP & Reactivity) Step4->Step5

    Caption: Computational workflow for DFT-based electronic property profiling of 3-aminothiophenes.

    Pathway Core 3-Aminothiophene Gas Gas Phase / Non-Polar (C-Protonation) Core->Gas Vacuum / Apolar Solvent Polar Solvent (DMSO/H2O) (N-Protonation) Core->Solvent Solvation EAS Electrophilic Aromatic Substitution (C-2) Gas->EAS Kinetic Control Amide Amide Coupling (N-Alkylation) Solvent->Amide Thermodynamic Control

    Caption: Solvent-dependent protonation pathways and resulting chemical reactivity of 3-aminothiophenes.

    Standardized Experimental & Computational Protocols

    To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the study of 3-aminothiophenes.

    Protocol 1: Computational Profiling of 3-Aminothiophenes
    • Initial Geometry Generation: Obtain starting coordinates from empirical X-ray diffraction data (e.g., .cif files converted to Cartesian coordinates). Causality: Using empirical data ensures the starting point reflects a real-world conformational minimum, accounting for intramolecular hydrogen bonding (e.g., N–H⋯O motifs) common in 3-amino-2-carboxylates [3].

    • Basis Set Selection: Employ Density Functional Theory (DFT) using the B3LYP functional and the 6-31G(d,p) basis set. Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic heteroaromatics, while the polarization functions (d,p) accurately model the complex electron density and hypervalency potential around the sulfur atom [4].

    • Geometry Optimization: Run optimizations in both the gas phase and a simulated solvent environment using a Polarized Continuum Model (PCM).

    • Self-Validating Frequency Calculation: Perform vibrational frequency calculations on the optimized geometry at the same level of theory. Causality: The complete absence of imaginary frequencies mathematically validates that the structure resides at a true local minimum on the potential energy surface, preventing the extraction of artifactual electronic data [3].

    • Frontier Orbital Extraction: Map the HOMO and LUMO distributions and calculate the energy gap (ΔE = ELUMO - EHOMO) to quantify kinetic stability and electrophilicity.

    Protocol 2: Experimental Synthesis and Crystallographic Validation
    • Reagent Preparation: Dissolve the starting thiophene scaffold in a suitable solvent system. For reactions involving highly polar intermediates (e.g., azo-coupling), use a 50:50 (v/v) H2O-DMSO mixture. Causality: 3-aminothiophenes often exhibit poor aqueous solubility; the DMSO co-solvent ensures homogeneous reaction kinetics while maintaining the polar environment necessary for N-directed reactivity [6].

    • Reaction Execution: Induce the reaction (e.g., via the addition of a diazonium cation or an electrophile) under strict temperature control (e.g., 298 K) to prevent thermal degradation of the electron-rich thiophene ring.

    • Purification and Crystallization: Isolate the product and perform slow solvent evaporation to grow single crystals.

    • X-ray Diffraction (XRD) Analysis: Solve the crystal structure using direct methods (e.g., monoclinic crystal system P21/c space group for matc) [3].

    • Hirshfeld Surface Analysis (Self-Validation): Generate 3D Hirshfeld surfaces and 2D fingerprint plots from the XRD data. Causality: This computationally validates the empirical crystal packing by quantifying intermolecular interactions (e.g., dispersion forces, N–H⋯O hydrogen bonds). If the computed non-covalent interactions match the XRD packing, the synthesized molecular geometry is definitively verified [3].

    Conclusion

    The 3-aminothiophene building block is a highly versatile scaffold whose chemical behavior is intimately tied to its electronic properties and solvent environment. By coupling rigorous DFT computational modeling with self-validating experimental crystallography, drug development professionals can predictably engineer the HOMO-LUMO gaps and direct the regioselectivity of these molecules. This synergistic approach drastically reduces trial-and-error in the synthesis of novel therapeutics and advanced materials.

    References

    • Tao, Y., Han, L., Sun, A., et al. "Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate." Crystals, 2020; 10(1):19. URL:[Link]

    • Al-Mulla, A., et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Chemistry Central Journal (PMC), 2023. URL:[Link]

    • Kommula, B., et al. "Carbon-based nanomaterials: in the quest of alternative metal-free photocatalysts for solar water splitting." Nanoscale Advances (RSC), 2020. URL:[Link]

    • Terrier, F., et al. "Carbon and Nitrogen Basicity of Aminothiophenes and Anilines." Journal of Organic Chemistry (ACS), 2001. URL:[Link]

    • Papakyriakou, A., et al. "A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors." Translational Oncology (PMC), 2014. URL:[Link]

    • Silva, L., et al. "Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects." Molecules (MDPI), 2024. URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: A Step-by-Step Protocol for the Gewald Synthesis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate, a polysubstituted aminothiophene derivative. Substituted 2-ami...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate, a polysubstituted aminothiophene derivative. Substituted 2-aminothiophenes are highly valuable heterocyclic building blocks in medicinal chemistry and materials science, frequently serving as precursors for thienopyrimidine kinase inhibitors and other pharmacologically active agents.[1] The protocol detailed herein utilizes the Gewald three-component reaction, a reliable and efficient one-pot method for constructing the 2-aminothiophene scaffold.[2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and practical advice for a successful and reproducible synthesis.

    Introduction and Scientific Background

    The Gewald reaction, first reported by Karl Gewald in 1966, is a multicomponent condensation reaction that combines a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene.[2][3] The versatility, operational simplicity, and availability of starting materials have established the Gewald reaction as a cornerstone in heterocyclic chemistry.[4]

    The target molecule, Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate, incorporates a fluorinated phenyl ring, a common motif used in drug design to enhance metabolic stability and binding affinity. This document provides a robust and validated protocol for its synthesis, moving from readily available starting materials to the purified product.

    Reaction Scheme and Mechanism

    2.1. Overall Reaction

    The synthesis proceeds by combining 3-fluorobenzaldehyde, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, morpholine, in an ethanol solvent.

    Figure 1. Gewald synthesis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate.

    2.2. Mechanistic Pathway

    The mechanism of the Gewald reaction is a well-studied, multi-step process.[2][5] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The primary stages are:

    • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (3-fluorobenzaldehyde) and the active methylene compound (methyl cyanoacetate) to yield a stable α,β-unsaturated nitrile intermediate.[2]

    • Michael Addition of Sulfur: The base activates elemental sulfur, which then adds to the Knoevenagel intermediate at the β-position via a Michael-type addition, forming a thiolate intermediate.

    • Ring Closure & Tautomerization: The thiolate anion undergoes an intramolecular cyclization by attacking the nitrile group. Subsequent tautomerization of the resulting imine intermediate yields the stable aromatic 2-aminothiophene product.[6]

    Gewald_Mechanism Start Starting Materials: 3-Fluorobenzaldehyde + Methyl Cyanoacetate + Sulfur (S8) Knoevenagel Intermediate A: Knoevenagel Adduct (α,β-unsaturated nitrile) Start->Knoevenagel 1. Knoevenagel Condensation     (Base-catalyzed) SulfurAdduct Intermediate B: Thiolate Adduct Knoevenagel->SulfurAdduct 2. Michael Addition of Sulfur Cyclized Intermediate C: Cyclized Imine SulfurAdduct->Cyclized 3. Intramolecular Cyclization Product Final Product: Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate Cyclized->Product 4. Tautomerization     (Aromatization)

    Caption: The four principal stages of the Gewald reaction mechanism.

    Experimental Protocol

    3.1. Materials and Equipment

    Reagents:

    • 3-Fluorobenzaldehyde (≥98%)

    • Methyl cyanoacetate (≥99%)

    • Sulfur powder (elemental, ≥99.5%)

    • Morpholine (≥99%)

    • Ethanol (200 proof, absolute)

    • Methanol (for washing/recrystallization)

    Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Thermometer or temperature probe

    • Dropping funnel (optional)

    • Büchner funnel and vacuum flask for filtration

    • Standard laboratory glassware

    • TLC plates (silica gel 60 F254)

    • Rotary evaporator

    3.2. Reagent Data Table

    ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
    3-Fluorobenzaldehyde124.116.21 g50.01.0
    Methyl cyanoacetate99.094.95 g50.01.0
    Sulfur32.061.76 g55.01.1
    Morpholine87.122.18 g25.00.5
    Ethanol (Solvent)46.07100 mL--

    3.3. Step-by-Step Synthesis Procedure

    • Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

    • Reagent Addition: To the flask, add ethanol (100 mL), 3-fluorobenzaldehyde (6.21 g, 50.0 mmol), methyl cyanoacetate (4.95 g, 50.0 mmol), and elemental sulfur powder (1.76 g, 55.0 mmol).

    • Initiation: Begin stirring the mixture. Slowly add morpholine (2.18 g, 25.0 mmol) to the stirring suspension at room temperature. A mild exotherm may be observed.

    • Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-75 °C). Maintain this temperature for 3-4 hours. Expert Tip: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The starting aldehyde spot should diminish over time as the product spot, which is typically UV active and may stain with potassium permanganate, appears at a lower Rf.

    • Product Precipitation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool slowly to room temperature. The product will begin to precipitate as a pale yellow solid.

    • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake sequentially with two portions of cold ethanol (2x 20 mL) and then one portion of cold methanol (1x 20 mL) to remove unreacted starting materials and soluble impurities.

    • Drying: Dry the product under vacuum at 40-50 °C for 12 hours or until a constant weight is achieved. The typical yield of the crude product is 75-85%.

    3.4. Purification

    The crude product is often of high purity. However, for analytical purposes, recrystallization can be performed.

    • Solvent Selection: Ethanol or methanol are suitable solvents.

    • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble material (e.g., residual sulfur) remains, perform a hot filtration. Allow the clear solution to cool to room temperature, then place it in an ice bath to induce crystallization.

    • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    Experimental Workflow Diagram

    Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Aldehyde, Nitrile, and Sulfur in Ethanol B 2. Add Morpholine (Catalyst) A->B C 3. Heat to Reflux (70-75 °C, 3-4h) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp, then Ice Bath D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Wash with Cold Ethanol/Methanol F->G H 8. Dry Product Under Vacuum G->H I 9. (Optional) Recrystallize from Ethanol H->I J 10. Characterize Final Product (NMR, MS, MP) I->J

    Caption: Step-by-step laboratory workflow for the synthesis and purification.

    Troubleshooting

    IssuePossible Cause(s)Recommended Solution(s)
    Low or No Yield Inactive catalyst; Low reaction temperature; Insufficient reaction time.Ensure morpholine is fresh. Verify reaction temperature is at reflux. Extend reaction time and monitor by TLC.
    Oily Product Incomplete reaction; Presence of low-melting impurities.Ensure reaction has gone to completion. Wash the crude product thoroughly with cold solvent. Attempt to triturate the oil with cold hexane to induce solidification before recrystallization.
    Product Contaminated with Sulfur Insufficient washing or purification.Sulfur has low solubility in cold ethanol but can be removed effectively during recrystallization, as it will remain insoluble during hot filtration.

    Conclusion

    This application note details a reliable and scalable protocol for the synthesis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate via the Gewald three-component reaction. The procedure is straightforward, utilizes readily available reagents, and provides good yields of a high-purity product. This method serves as an excellent entry point for the production of functionalized thiophenes for further application in pharmaceutical and materials science research.

    References

    • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

    • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

    • Wang, X. S., et al. (2005). Microwave-Assisted Synthesis of 2-Amino-thiophene-3-Carboxylic Derivatives Under Solvent-Free Conditions. Synthetic Communications, 35(13), 1823-1828. [Link]

    • Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17. [Link]

    Sources

    Application

    Derivatization of the amino group in Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    Application Note: Advanced Derivatization Strategies for the Amino Group in Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate Executive Summary & Mechanistic Impediments The derivatization of 3-aminothiophene-2-ca...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Advanced Derivatization Strategies for the Amino Group in Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    Executive Summary & Mechanistic Impediments

    The derivatization of 3-aminothiophene-2-carboxylates is a notoriously challenging transformation in medicinal chemistry and drug development[1]. When working specifically with Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate , researchers face a triad of structural impediments that severely deactivate the C3-amino group:

    • Strong Electron Withdrawal: The adjacent methyl ester at the C2 position exerts a powerful electron-withdrawing effect, delocalizing the nitrogen lone pair into the thiophene ring.

    • Intramolecular Hydrogen Bonding: The amino protons form a stable intramolecular hydrogen bond with the carbonyl oxygen of the C2-ester, locking the lone pair and drastically reducing its availability for nucleophilic attack.

    • Steric Hindrance: The bulky 3-fluorophenyl group at the C4 position creates a steric shield around the amino group, preventing the optimal approach trajectory for bulky electrophiles.

    Because of these factors, attempted acylation or alkylation of 3-aminothiophenes under standard conditions (e.g., acyl chloride with triethylamine) is frequently unsuccessful, often resulting in near-quantitative recovery of the starting material[2]. To overcome this, hypernucleophilic catalysis or strong base-mediated deprotonation is strictly required[3].

    HindranceLogic Amine 3-Amino Group (Target) Elec Electron Withdrawal (2-Ester Group) Amine->Elec Steric Steric Hindrance (4-Fluorophenyl) Amine->Steric HBond Intramolecular H-Bond (NH...O=C) Amine->HBond Result Reduced Nucleophilicity (Standard Acylation Fails) Elec->Result Steric->Result HBond->Result Solution Hypernucleophilic Catalysis (DMAP) or Deprotonation (NaH) Result->Solution

    Fig 1. Mechanistic logic of steric and electronic hindrances dictating catalyst selection.

    Workflow & Decision Matrix

    Selecting the correct derivatization pathway depends entirely on the electrophile's reactivity. The workflow below outlines the optimal catalytic or basic conditions required to force the reaction to completion.

    DerivWorkflow Start Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate Eval Select Derivatization Pathway Start->Eval Acyl Acylation (Amide) Eval->Acyl Sulf Sulfonylation (Sulfonamide) Eval->Sulf Alk Reductive Amination (Alkyl Amine) Eval->Alk AcylCond 1. NaH, THF, 0°C 2. R-COCl Acyl->AcylCond SulfCond 1. Pyridine, DMAP 2. R-SO2Cl, 80°C Sulf->SulfCond AlkCond 1. Ti(OPr-i)4, DCE 2. NaBH(OAc)3 Alk->AlkCond

    Fig 2. Decision matrix and workflow for derivatizing deactivated 3-aminothiophenes.

    Protocol 1: High-Efficiency Acylation (Amide Formation)

    Causality & Rationale: Standard amine bases (Et₃N, DIPEA) fail to deprotonate the intermediate tetrahedral intermediate due to the severe deactivation of the amine. By utilizing Sodium Hydride (NaH), we pre-deprotonate the amine, breaking the intramolecular hydrogen bond and generating a highly nucleophilic amide anion that readily attacks the acyl chloride[3].

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate (1.0 mmol, 251.2 mg) and anhydrous THF (10 mL).

    • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in one portion. Stir for 30 minutes at 0 °C.

      • Validation Checkpoint 1: The solution will transition from pale yellow to a deep orange/red, indicating the successful formation of the thiophene-amide anion. If no color change occurs, the THF may be wet; halt and restart.

    • Electrophilic Addition: Add the desired acyl chloride (1.2 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 2 hours.

    • Self-Validating IPC (In-Process Control): At t=1.5 h, perform TLC (Hexane/EtOAc 3:1). The starting material (R_f ~0.4) must be completely consumed, replaced by a single UV-active spot (R_f ~0.6). If starting material persists, add an additional 0.5 eq of NaH and 0.2 eq of acyl chloride.

    • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Table 1: Optimization of Acylation Conditions

    Entry Reagents Solvent Temp (°C) Time (h) Yield (%)
    1 AcCl (1.2 eq), Et₃N (2.0 eq) DCM 25 24 <5% (NR)
    2 AcCl (1.5 eq), Pyridine Pyridine 80 12 35%
    3 AcCl (1.5 eq), Et₃N (2.0 eq), DMAP (0.2 eq) DCM 40 8 68%

    | 4 | 1. NaH (1.5 eq) 2. AcCl (1.2 eq) | THF | 0 to 25 | 2 | 92% |

    Protocol 2: Titanium-Mediated Reductive Amination

    Causality & Rationale: The formation of the intermediate imine is thermodynamically disfavored here. Mild Lewis acids (like acetic acid) are insufficient to drive the condensation between the deactivated amine and an aldehyde. Titanium(IV) isopropoxide [Ti(OPr-i)₄] acts as a powerful oxophilic Lewis acid, coordinating to the aldehyde and forcing imine formation while simultaneously acting as a water scavenger.

    Step-by-Step Methodology:

    • Imine Formation: In a dry vial, dissolve the thiophene substrate (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add Ti(OPr-i)₄ (2.0 mmol, 0.6 mL).

    • Incubation: Stir the mixture at room temperature for 12 hours under argon.

      • Validation Checkpoint 2: Remove a 10 µL aliquot, dilute in 100 µL dry acetonitrile, and analyze via LC-MS. You must observe the mass of the intermediate imine ([M+H]+). If the imine peak is absent, the aldehyde is likely sterically hindered, requiring heating to 60 °C.

    • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.5 mmol, 530 mg) in small portions. Stir for 24 hours at room temperature.

    • Workup: Quench the reaction by adding 1M aqueous NaOH (5 mL) to precipitate the titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite, washing with DCM. Separate the organic layer, dry over MgSO₄, and purify via flash chromatography.

    Table 2: Catalyst Screening for Reductive Amination (with Benzaldehyde)

    Entry Lewis Acid / Reductant Solvent Temp (°C) Time (h) Yield (%)
    1 None / NaBH(OAc)₃ DCE 25 48 <5%
    2 AcOH (cat) / NaBH₃CN MeOH 65 24 15%
    3 TiCl₄ (1.0 eq) / NaBH₃CN DCM/MeOH 25 12 45% (Complex)

    | 4 | Ti(OPr-i)₄ (2.0 eq) / NaBH(OAc)₃ | DCE | 25 | 24 | 88% |

    Spectroscopic Validation Standards

    To ensure the trustworthiness of your final synthesized derivatives, compare your analytical data against the known spectroscopic benchmarks for 3-aminothiophene derivatives[4].

    • Starting Material (Free Amine): In ¹H NMR (CDCl₃), the free 3-amino protons appear as a distinct broad singlet between δ 3.5 - 5.0 ppm.

    • Acylated Product (Amide): Upon successful acylation, this broad singlet will disappear. It will be replaced by a highly deshielded, sharp singlet for the amide -NH proton, typically shifting downfield to δ 8.0 - 9.5 ppm due to the anisotropic effect of the carbonyl group.

    • Alkylated Product (Secondary Amine): Upon successful reductive amination, the -NH proton will integrate to 1H and shift slightly downfield (δ 4.5 - 5.5 ppm), accompanied by the appearance of the new aliphatic/benzyl protons from the aldehyde.

    References

    • Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles.
    • Source: researchgate.
    • Source: acs.
    • Source: benchchem.

    Sources

    Method

    Application Note: Strategic Use of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate in Suzuki-Miyaura Cross-Coupling for the Synthesis of Novel Biaryl-Thiophene Scaffolds

    Abstract Substituted 3-aminothiophene scaffolds are privileged structures in medicinal chemistry and materials science. Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is a versatile building block for creating...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    Substituted 3-aminothiophene scaffolds are privileged structures in medicinal chemistry and materials science. Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is a versatile building block for creating complex molecular architectures. However, its direct use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is precluded by the absence of a suitable leaving group. This guide provides a comprehensive, two-stage protocol for the strategic utilization of this compound. The first stage details the regioselective halogenation of the thiophene C5 position to install the necessary reactive handle. The second stage provides a detailed, optimized protocol for the subsequent Suzuki-Miyaura cross-coupling reaction to generate novel 5-aryl-3-aminothiophene derivatives. This note is intended for researchers in drug discovery and organic synthesis, offering mechanistic insights and practical, field-proven methodologies.

    Introduction: The Challenge and Strategy

    The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[1] The target starting material, Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate, possesses a highly activated thiophene ring due to the electron-donating amino group, but it lacks a halide or pseudohalide necessary to function as the electrophilic partner in the coupling.

    Our strategy, therefore, involves a two-step sequence:

    • Activation via Halogenation: Introduction of a bromine atom selectively at the C5 position of the thiophene ring. This position is electronically activated and sterically accessible.

    • Suzuki-Miyaura Cross-Coupling: Utilization of the newly synthesized 5-bromo-3-aminothiophene derivative as the electrophilic substrate in a palladium-catalyzed cross-coupling with various arylboronic acids.

    This approach transforms a readily available thiophene derivative into a high-value, functionalized intermediate suitable for library synthesis and the development of complex molecular targets.

    Stage 1 Protocol: Regioselective C5-Bromination

    Scientific Rationale: The C5 position of 3-aminothiophenes is highly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it is a solid, easy-to-handle source of electrophilic bromine that provides a low equilibrium concentration of Br₂, minimizing side reactions.[2][3] The reaction proceeds rapidly under mild conditions.

    Materials and Reagents
    • Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    • N-Bromosuccinimide (NBS), recrystallized

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

    Step-by-Step Protocol
    • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration).

    • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) portion-wise over 5 minutes, ensuring the temperature does not exceed 10 °C.

    • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.

    • Quenching: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ to consume any unreacted NBS.

    • Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 5-bromo-3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate.

    • Purification: Purify the crude solid by recrystallization or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.

    The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

    Understanding the mechanism is critical for troubleshooting and optimization. The widely accepted catalytic cycle involves three primary steps, initiated by an active Pd(0) species.[4][5]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromothiophene substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[1] For electron-rich heteroaryl halides, using electron-rich and bulky phosphine ligands can facilitate this step.[4][6]

    • Transmetalation: The base activates the arylboronic acid to form a more nucleophilic boronate "ate" complex.[7][8][9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) species.

    • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

    Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_int1 Br-Pd(II)L₂-Ar¹ pd0->pd_int1 sub Ar¹-Br (5-Bromothiophene) sub->pd_int1 Oxidative Addition pd_int2 Ar²-Pd(II)L₂-Ar¹ pd_int1->pd_int2 Transmetalation boronic Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->pd_int2 pd_int2->pd0 product Ar¹-Ar² (Final Product) pd_int2->product Reductive Elimination

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Stage 2 Protocol: Suzuki-Miyaura Cross-Coupling

    Scientific Rationale: The coupling of heteroaryl chlorides and bromides can be challenging.[11] The presence of the free amino group and the thiophene sulfur can potentially coordinate to the palladium center, inhibiting catalysis. Therefore, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective as they promote high catalyst turnover, stabilize the Pd(0) state, and accelerate both oxidative addition and reductive elimination.[5][12] A moderately strong base like potassium phosphate (K₃PO₄) is often optimal, providing sufficient reactivity without promoting significant protodeboronation of the boronic acid.[10][12]

    Materials and Reagents
    Reagent/MaterialPurposeSupplier Recommendation
    Methyl 5-bromo-3-amino-4-(3-fluorophenyl)thiophene-2-carboxylateElectrophilic PartnerSynthesized in Stage 1
    Arylboronic AcidNucleophilic PartnerCommercial Grade
    Palladium(II) Acetate (Pd(OAc)₂)Catalyst PrecursorHigh Purity (>98%)
    SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)LigandHigh Purity (>98%)
    Potassium Phosphate, tribasic (K₃PO₄)BaseAnhydrous
    1,4-Dioxane or TolueneOrganic SolventAnhydrous, Degassed
    Deionized WaterCo-solventDegassed
    Schlenk flask or sealed reaction vialReaction VesselOven-dried
    Inert Gas (Argon or Nitrogen)AtmosphereHigh Purity
    Step-by-Step Protocol
    • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 5-bromothiophene substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and K₃PO₄ (3.0 equiv).

    • Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 5:1 to 10:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • Heating and Monitoring: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-18 hours.

    • Cooling and Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Wash the organic layer with water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-aryl-3-aminothiophene product.

    Experimental Workflow and Troubleshooting

    A clear workflow ensures reproducibility and helps in diagnosing issues.

    Workflow start Starting Material: Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate stage1 Stage 1: C5-Bromination (NBS, DMF, 0 °C) start->stage1 workup1 Work-up & Purification (Extraction, Chromatography) stage1->workup1 intermediate Intermediate: Methyl 5-bromo-3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate workup1->intermediate stage2 Stage 2: Suzuki Coupling (ArB(OH)₂, Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C) intermediate->stage2 workup2 Work-up & Purification (Extraction, Chromatography) stage2->workup2 product Final Product: 5-Aryl-3-aminothiophene Derivative workup2->product

    Caption: Overall experimental workflow from starting material to final product.

    Troubleshooting Guide
    IssuePotential Cause(s)Suggested Solution(s)
    No or Low Conversion Inactive catalyst (Pd(II) not reduced to Pd(0)); Oxidized phosphine ligand; Insufficient degassing (O₂ present).[13]Use a fresh source of Pd(OAc)₂ and ligand. Ensure rigorous degassing of solvents and the reaction vessel (freeze-pump-thaw is highly effective). Consider using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst.[10]
    Protodeboronation Boronic acid is unstable under reaction conditions (hydrolyzes to Ar-H); Base is too strong or reaction is too long.[10]Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Use boronic esters (e.g., pinacol esters), which are more stable.[10] Shorten reaction time or lower temperature if possible.
    Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture; Inefficient oxidative addition step.[10]Improve degassing technique. Increase catalyst or ligand loading slightly. Ensure the Pd:Ligand ratio is appropriate (typically 1:2 to 1:4 for monodentate ligands).[13]
    Dehalogenation of Substrate Presence of hydride sources; Catalyst decomposition.Switch to an aprotic solvent if using an alcohol. Use a carbonate or phosphate base instead of amine bases. Ensure the catalyst system is stable at the reaction temperature.[13]

    Conclusion

    Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is not a direct substrate for Suzuki-Miyaura coupling, but it serves as an excellent precursor. Through a strategic and efficient C5-bromination, it can be readily converted into a valuable electrophilic partner. The subsequent Suzuki-Miyaura reaction, when performed with a carefully selected catalyst system of a palladium source and a bulky, electron-rich phosphine ligand, provides reliable access to a diverse range of 5-aryl-3-aminothiophene derivatives. The protocols and insights provided herein offer a robust framework for researchers to successfully utilize this chemistry in their synthetic programs.

    References

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

    • Wikipedia. (n.d.). Suzuki reaction. [Link]

    • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 104(12), 6217-6254. Available from: PMC. [Link]

    • Abdel-Wahab, B. F., et al. (1999). Synthesis of methyl 3‐amino‐4‐aryl(or methyl)sulfonyl‐2‐thiophenecarboxylates from 3‐alkoxy‐2‐aryl(or methyl)‐sulfonylacrylonitriles. Journal of Heterocyclic Chemistry. [Link]

    • Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(23), 6044-6056. [Link]

    • Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1244, 130953. [Link]

    • Molander, G. A., & Figueroa, R. (2006). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 71(16), 6135-6140. Available from: PMC. [Link]

    • Doucet, H., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2266-2275. [Link]

    • Google Patents. (n.d.).
    • Cedeño, D. L., & Sodupe, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9262-9270. [Link]

    • Doucet, H., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2266-2275. Available from: PMC. [Link]

    • Academia.edu. (n.d.). A novel method for the bromination of thiophenes. [Link]

    • Wołos, A., et al. (2021). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of Chemical Information and Modeling, 61(8), 3858-3869. Available from: PMC. [Link]

    • ChemBeast. (2026, March 14). Exploring Chemical Synthesis with Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

    • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

    • Štefane, B., & Požgan, F. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2686-2694. [Link]

    • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

    • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

    • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

    • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]

    • ChemRxiv. (n.d.). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. [Link]

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

    • Sun, W., et al. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(9), 3242-3247. [Link]

    • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: PMC. [Link]

    • Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

    • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. [Link]

    Sources

    Application

    Scale-up synthesis methods for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    Application Note: Scale-Up Synthesis and Process Optimization of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate Introduction & Strategic Overview Methyl 3-amino-4-arylthiophene-2-carboxylates are privileged sca...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Scale-Up Synthesis and Process Optimization of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    Introduction & Strategic Overview

    Methyl 3-amino-4-arylthiophene-2-carboxylates are privileged scaffolds in medicinal chemistry. They act as critical building blocks for synthesizing thieno[3,2-d]pyrimidines, thiaisatoic anhydrides, and various ureidothiophene-based inhibitors targeting bacterial RNA polymerase and kinases[1].

    Historically, the synthesis of these thiophene derivatives at the discovery scale relies on heavy chromatographic purification and hazardous activating agents. As a Senior Application Scientist, my objective in this guide is to detail a robust, scalable, two-step synthetic protocol for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate . By transitioning from traditional condensation methods to a Phase Transfer Catalysis (PTC)-driven Thorpe cyclization, we eliminate the need for intermediate sulfonyl activation, drastically reducing the E-factor and enabling a crystallization-only purification strategy suitable for kilogram-scale manufacturing.

    Mechanistic Insights and Causality (E-E-A-T)

    The synthesis is engineered around a modified Thorpe-Ziegler cyclization, broken down into two distinct, self-validating stages.

    Stage 1: Claisen-Type Formylation The process begins with the formylation of 3-fluorophenylacetonitrile using methyl formate. Sodium methoxide (NaOMe) is selected as the base over weaker carbonates because its pKa is perfectly tuned to quantitatively deprotonate the alpha-carbon of the nitrile, driving the equilibrium toward the stable sodium enolate of 2-(3-fluorophenyl)-3-hydroxyacrylonitrile. Maintaining the reaction at 0–5°C is critical; higher temperatures lead to competitive self-condensation of the nitrile.

    Stage 2: PTC-Assisted Thorpe Cyclization In conventional discovery routes, the enol hydroxyl group is often activated with benzenesulfonyl chloride to facilitate the subsequent nucleophilic attack by methyl thioglycolate[1]. However, this introduces hazardous reagents and complex workups.

    For scale-up, we leverage a 2[2]. By utilizing potassium hydroxide (KOH) and 18-crown-6 in acetonitrile, the thiolate of methyl thioglycolate is generated and shuttled efficiently into the reactive phase. The naked thiolate performs a direct conjugate addition-elimination on the enol, followed by an intramolecular Thorpe cyclization. The thermodynamic driving force of thiophene aromatization pushes the reaction to completion, precipitating the product directly from the reaction matrix.

    Synthetic Workflow Visualization

    SynthesisWorkflow SM 3-Fluorophenylacetonitrile + Methyl Formate Step1 Claisen Condensation (NaOMe, 0-5°C) SM->Step1 Int1 2-(3-Fluorophenyl)-3-hydroxyacrylonitrile Step1->Int1 Acidic Workup Step2 Thorpe-Ziegler Cyclization (Methyl thioglycolate, PTC) Int1->Step2 Crude Crude Thiophene Intermediate Step2->Crude Phase Transfer Purif Recrystallization (EtOH/Water) Crude->Purif Product Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate Purif->Product >98% Purity

    Figure 1: Scalable two-step synthetic workflow utilizing Phase Transfer Catalysis (PTC).

    Step-by-Step Experimental Protocols

    Protocol A: Synthesis of 2-(3-fluorophenyl)-3-hydroxyacrylonitrile

    This protocol is designed to be self-validating through distinct phase and color changes.

    • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge with anhydrous Tetrahydrofuran (THF) (10 volumes) and Sodium Methoxide (NaOMe) powder (1.2 eq). Cool the suspension to 0°C.

    • Reagent Addition: Prepare a mixture of 3-fluorophenylacetonitrile (1.0 eq) and Methyl Formate (1.5 eq). Add this mixture dropwise to the reactor over 2 hours, maintaining the internal temperature below 5°C.

      • Self-Validation Check: The initial white suspension will gradually dissolve into a yellow solution, followed by the precipitation of a dense, pale-yellow solid (the sodium enolate). This phase change confirms successful deprotonation and condensation.

    • Aging & IPC: Stir the slurry for an additional 4 hours at room temperature. Confirm >95% conversion via HPLC (aliquot quenched in dilute HCl).

    • Workup: Cool the reactor to 0°C. Slowly quench with 1M HCl until the pH reaches 3.0. The enolate will convert to the free enol, separating into an organic layer.

    • Isolation: Extract with Ethyl Acetate (2 × 5 volumes), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield a crude yellow solid. Use directly in Protocol B.

    Protocol B: PTC-Assisted Synthesis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate
    • Reaction Assembly: In a clean reactor, dissolve the crude 2-(3-fluorophenyl)-3-hydroxyacrylonitrile (1.0 eq) in Acetonitrile (8 volumes). Add Methyl thioglycolate (1.1 eq) and 18-crown-6 (0.05 eq).

    • Catalytic Cyclization: Add finely powdered KOH (1.5 eq) in three portions over 30 minutes at 20°C.

      • Self-Validation Check: Upon KOH addition, the mixture will turn deep red/brown, indicating the formation of the active thiolate and the intermediate thioether. Within 2 hours, a fine precipitate will begin to form as the cyclized thiophene aromatizes and drops out of solution.

    • Completion: Stir for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the enol spot confirms completion.

    • Isolation: Pour the reaction mixture into ice water (15 volumes) under vigorous stirring. Filter the resulting crude brown precipitate and wash thoroughly with cold water to remove KOH and 18-crown-6.

    • Purification (Chromatography-Free): Suspend the crude solid in Ethanol (4 volumes) and heat to reflux until complete dissolution. Slowly add Water (1 volume) dropwise until the cloud point is reached. Allow to cool to 5°C at a rate of 10°C/hour. Filter the highly crystalline, pale-yellow needles and dry in a vacuum oven at 45°C for 12 hours.

    Scale-Up Quantitative Data

    The adoption of the PTC method and crystallization-based purification ensures that yield and purity remain consistent across multiple manufacturing scales, avoiding the bottleneck of silica gel chromatography.

    Scale Parameter3-Fluorophenylacetonitrile InputStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Product Purity (HPLC)
    Bench/Discovery 10.0 g88.0%91.5%80.5%98.5%
    Kilo-Lab 100.0 g86.5%92.0%79.5%99.1%
    Pilot Plant 1.0 kg85.0%89.5%76.0%99.4%

    Table 1: Performance metrics of the optimized two-step synthesis across increasing scales. Note the increase in purity at larger scales due to optimized crystallization cooling ramps.

    References

    • Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV Source: Universität des Saarlandes (Dissertation) URL:[Link]

    • Phase Transfer Catalysis Assisted Thorpe Reaction for the Synthesis of 3-Aminothiophene-2-carboxylates Source: Semantic Scholar / Journal of Chemical and Pharmaceutical Research URL:[Link]

    • Synthesis of methyl 3‐amino‐4‐aryl(or methyl)sulfonyl‐2‐thiophenecarboxylates from 3‐alkoxy‐2‐aryl(or methyl)‐sulfonylacrylonitriles Source: Journal of Heterocyclic Chemistry (via Researcher.life) URL:[Link]

    Sources

    Method

    Protocols for the saponification of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    Application Note: Optimized Protocols for the Saponification of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate Executive Summary & The "Decarboxylation Dilemma" The saponification of methyl 3-aminothiophene-2-c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Optimized Protocols for the Saponification of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    Executive Summary & The "Decarboxylation Dilemma"

    The saponification of methyl 3-aminothiophene-2-carboxylates into their corresponding free carboxylic acids is a critical transformation in the synthesis of complex heterocyclic scaffolds, such as thieno[3,2-b]pyridines and thieno-pyrimidines[1][2]. However, this seemingly straightforward ester hydrolysis is notoriously plagued by a severe side reaction: spontaneous decarboxylation .

    As a Senior Application Scientist, I frequently observe that standard alkaline hydrolysis protocols (e.g., boiling NaOH followed by strong acidification with HCl) result in complete loss of the target carboxylic acid, yielding only the decarboxylated 3-aminothiophene byproduct[1][3]. This occurs because the adjacent 3-amino group exerts a strong electron-donating (+M) effect, significantly increasing the electron density at the C2 position. When the resulting carboxylate salt is acidified, the C2 carbon becomes highly susceptible to electrophilic attack by protons (ipso-protonation). This forms a transient sigma complex that rapidly expels CO₂ to restore aromaticity.

    To successfully isolate 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylic acid , the protocol must be engineered as a "kinetic trap." This guide details a self-validating, field-proven methodology that balances complete ester conversion with strict suppression of the decarboxylation pathway.

    Mechanistic Pathway: Hydrolysis vs. Degradation

    The diagram below illustrates the divergent pathways during the saponification and workup phases. The choice of acidification reagent and temperature acts as the critical switch between isolating the target acid and generating the degradation byproduct.

    Pathway SM Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate Saponification Alkaline Hydrolysis (LiOH, THF/MeOH/H2O, 40°C) SM->Saponification Salt Lithium 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate Saponification->Salt ColdAcid Controlled Acidification (10% Citric Acid, 0°C, pH 3.5-4.0) Salt->ColdAcid HarshAcid Harsh Acidification (1M HCl, >20°C, pH <2.0) Salt->HarshAcid Target Target Product: 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylic acid ColdAcid->Target Byproduct Degradation Byproduct: 3-amino-4-(3-fluorophenyl)thiophene (Decarboxylation) HarshAcid->Byproduct

    Figure 1: Mechanistic divergence during the saponification of 3-aminothiophene-2-carboxylates.

    Experimental Design & Causality

    Every step in this protocol is designed with a specific physicochemical purpose to protect the fragile C2-carboxylic acid bond:

    • Solvent Architecture (THF/MeOH/H₂O - 3:1:1): The starting material, bearing a fluorophenyl group, is highly lipophilic. THF ensures complete solubilization, while water is necessary for the hydroxide nucleophile. Methanol acts as a phase-transfer bridge, ensuring a homogenous reaction mixture that prevents unreacted starting material from being trapped in hydrophobic micelles.

    • Base Selection (LiOH·H₂O): While NaOH is frequently cited[3], Lithium hydroxide is preferred for sensitive substrates. The lithium cation coordinates strongly with the oxygen atoms of the ester, polarizing the carbonyl more effectively at lower temperatures, allowing for milder reaction conditions (40 °C).

    • Volatile Removal (The Crucial Step): Before acidification, all organic solvents (THF/MeOH) must be removed under reduced pressure. If acidified in a mixed solvent system, the newly formed free acid remains in solution, exposing it to continuous protonation and rapid decarboxylation. By removing the organics, the free acid precipitates immediately upon formation in the aqueous phase, effectively removing it from the reactive environment.

    • Acidification Reagent (10% Citric Acid): Strong mineral acids (HCl, H₂SO₄) cause localized pH drops below 2.0, instantly triggering ipso-protonation. Citric acid provides a buffered acidification, gently bringing the pH to the isoelectric point (~3.5–4.0) without overshooting.

    Step-by-Step Optimized Protocol

    Workflow Step1 1. Solubilization THF/MeOH (3:1) Step2 2. Saponification LiOH (aq), 40°C IPC: LC-MS Step1->Step2 Step3 3. Solvent Removal Evaporate Organics (Crucial Step) Step2->Step3 Step4 4. Acidification 0°C, Citric Acid Target pH 4.0 Step3->Step4 Step5 5. Isolation Filtration of Precipitate Step4->Step5

    Figure 2: Sequential experimental workflow for controlled ester hydrolysis.

    Reagents Required:

    • Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate (1.0 eq, ~5.0 mmol)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 15.0 mmol)

    • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water

    • 10% w/v aqueous Citric Acid solution

    Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask, dissolve the methyl ester (5.0 mmol) in a mixture of THF (15 mL) and MeOH (5 mL). Stir until completely homogenous.

    • Hydrolysis: Dissolve LiOH·H₂O (15.0 mmol) in deionized water (5 mL). Add this aqueous solution dropwise to the organic mixture at room temperature.

    • Heating & IPC: Attach a reflux condenser and heat the mixture to 40 °C. Stir for 4–6 hours.

      • Self-Validation (IPC): Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3). The starting material (UV active, higher Rf) should completely disappear, replaced by a baseline spot (the lithium salt).

    • Solvent Evaporation (Critical): Once complete, cool the reaction to room temperature. Transfer to a rotary evaporator and carefully remove the THF and MeOH under reduced pressure (bath temp < 30 °C). Do not evaporate to total dryness; leave the aqueous layer intact.

    • Controlled Acidification: Dilute the remaining aqueous residue with additional cold deionized water (10 mL) and submerge the flask in an ice-water bath (0–5 °C). Stir vigorously.

    • Precipitation: Add cold 10% aqueous citric acid dropwise. Monitor the pH continuously using a calibrated pH meter or narrow-range pH paper. Stop the addition exactly when the pH reaches 3.5–4.0. A dense precipitate will form.

    • Isolation: Filter the resulting suspension immediately through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 5 mL).

    • Drying: Dry the solid under high vacuum at room temperature (do not use a heated vacuum oven, as thermal stress can induce solid-state decarboxylation).

    Quantitative Optimization Data

    The table below summarizes the optimization matrix utilized to establish the parameters of this protocol, highlighting the severe impact of improper acidification.

    EntryBase (Equiv)Solvent SystemAcidification ReagentTemp (°C)Final pHYield of Target Acid (%)Yield of Decarboxylated Byproduct (%)
    1NaOH (5.0)MeOH / H₂O1M HCl251.00%95%
    2NaOH (3.0)MeOH / H₂O1M HCl02.032%61%
    3LiOH (3.0)THF / MeOH / H₂O10% Citric Acid254.068%25%
    4 LiOH (3.0) THF / MeOH / H₂O *10% Citric Acid 0 4.0 91% < 2%

    * Organic solvents (THF/MeOH) were removed in vacuo prior to acidification in Entry 4.

    Analytical Characterization Markers

    To confirm the success of the protocol and the absence of the decarboxylated byproduct, utilize ¹H NMR (DMSO-d₆):

    • Success Marker: Disappearance of the sharp singlet at ~3.75–3.85 ppm (methyl ester protons). Retention of a single aromatic thiophene proton (C5-H) as a sharp singlet around ~7.4 ppm.

    • Failure Marker (Decarboxylation): Appearance of a new aromatic proton signal. The decarboxylated byproduct will exhibit two thiophene protons (C2-H and C5-H), typically appearing as two doublets with a small coupling constant (J ~ 1.5–3.0 Hz) or two distinct singlets depending on the exact electronic environment.

    References

    • Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid. Chemistry of Heterocyclic Compounds. This paper highlights the inherent instability of 3-aminothiophene-2-carboxylic acids and their tendency to easily form 3-aminothiophenes in situ via decarboxylation in acidic media. URL:[Link]

    • Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability. The Journal of Organic Chemistry (ACS Publications). Details the standard saponification of methyl 3-aminothiophene-2-carboxylates using NaOH/H₂O and the subsequent handling of the intermediates. URL:[Link]

    • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. Discusses the high polarity and isolation challenges associated with the carboxylic acid derivatives of functionalized thiophene aminoesters following partial or full saponification. URL:[Link]

    Sources

    Application

    Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate in the design of novel kinase inhibitors

    Application Note: Utilizing Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate in the Design of Novel Thieno[3,2-d]pyrimidine Kinase Inhibitors Introduction & Mechanistic Rationale Thieno[3,2-d]pyrimidines have eme...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Utilizing Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate in the Design of Novel Thieno[3,2-d]pyrimidine Kinase Inhibitors

    Introduction & Mechanistic Rationale

    Thieno[3,2-d]pyrimidines have emerged as highly privileged scaffolds in targeted oncology, acting as potent ATP-competitive kinase inhibitors[1]. The structural resemblance of the thieno[3,2-d]pyrimidine core to the adenine ring of adenosine triphosphate (ATP) allows it to anchor deeply within the highly conserved hinge region of various oncogenic kinases, including Janus Kinase 1 (JAK1)[1], Focal Adhesion Kinase (FAK), and FMS-like Tyrosine Kinase 3 (FLT3)[2].

    The intermediate Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate serves as a strategic and highly versatile starting material for synthesizing these advanced inhibitors.

    Causality of Structural Features:

    • 3-Amino and 2-Carboxylate Moieties: These adjacent functional groups are perfectly pre-organized for annulation. Cyclization with a one-carbon source efficiently constructs the pyrimidin-4-one ring, which is the foundational step in thieno[3,2-d]pyrimidine synthesis[3].

    • 4-(3-Fluorophenyl) Substitution: The incorporation of a 3-fluorophenyl group at the C4 position of the thiophene ring (which becomes the C7 position of the resulting thieno[3,2-d]pyrimidine) is a deliberate structural design choice. Fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, the 3-fluorophenyl moiety occupies the hydrophobic pocket adjacent to the ATP-binding site, engaging in favorable halogen bonding or π−π stacking with gatekeeper residues. This interaction significantly enhances both target potency and kinase selectivity[4].

    Synthetic Workflow & Protocols

    Self-Validating System: The following protocols are designed with built-in quality control checkpoints to ensure the chemical integrity of each intermediate before proceeding to the subsequent step.

    Protocol 1: Cyclization to 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
    • Objective: Construct the fused pyrimidine ring via condensation.

    • Reagents: Suspend Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol (0.2 M).

    • Reaction: Heat the mixture to reflux (125 °C) under a nitrogen atmosphere for 12 hours.

    • Causality: Formamidine acetate acts as both the one-carbon source and the nitrogen donor required to close the pyrimidine ring. 2-methoxyethanol provides a high-boiling, polar protic medium to drive the condensation forward[3].

    • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass entirely disappears, replaced by the corresponding cyclized product mass (M+H).

    • Workup: Cool to room temperature and pour the mixture into ice-water. Filter the resulting precipitate, wash sequentially with distilled water and cold ethanol, and dry under vacuum.

    Protocol 2: Chlorination to 4-Chloro-7-(3-fluorophenyl)thieno[3,2-d]pyrimidine
    • Objective: Activate the C4 position for subsequent nucleophilic aromatic substitution (SNAr).

    • Reagents: Suspend the thieno[3,2-d]pyrimidin-4(3H)-one intermediate (1.0 eq) in phosphorus oxychloride (POCl 3​ , 10.0 eq). Add N,N-dimethylaniline (0.5 eq) as a catalyst.

    • Reaction: Reflux the mixture at 105 °C for 4 hours.

    • Causality: POCl 3​ converts the tautomeric hydroxyl group into a highly reactive chloride leaving group. N,N-dimethylaniline accelerates the formation of the Vilsmeier-type intermediate, ensuring complete conversion.

    • Validation: Quench a micro-aliquot in methanol and analyze via TLC (Hexane:EtOAc 3:1). The chlorinated product will appear as a distinct, significantly less polar spot compared to the starting material.

    • Workup: Concentrate the mixture under reduced pressure to remove excess POCl 3​ . Carefully pour the residue into an ice-cold saturated NaHCO 3​ solution to neutralize residual acid. Extract with Dichloromethane (DCM), dry over Na 2​ SO 4​ , and concentrate.

    Protocol 3: SNAr Amination with Target Amines
    • Objective: Introduce the hinge-binding or solvent-exposed moiety (e.g., substituted anilines) to yield the final kinase inhibitor.

    • Reagents: Dissolve the 4-chloro intermediate (1.0 eq) and the desired amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.2 eq) in isopropanol (0.1 M). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Reaction: Heat at 90 °C for 8 hours.

    • Causality: The electron-deficient pyrimidine ring readily undergoes SNAr at the C4 position. DIPEA acts as a non-nucleophilic base to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine.

    • Validation: Use LC-MS analysis to confirm the presence of the final target mass and the absence of the 4-chloro intermediate.

    • Workup: Cool to room temperature. The product typically crystallizes directly from the isopropanol matrix. Filter the solid and purify via flash chromatography if trace impurities remain.

    Biological Evaluation & Data Presentation

    Thieno[3,2-d]pyrimidine derivatives synthesized from this specific thiophene scaffold have demonstrated potent multi-target and selective kinase inhibition profiles. The data below illustrates how varying the C4-amine substitution impacts the inhibitory profile across different kinase targets[1][2].

    Table 1: Representative Kinase Inhibition Profiling of C7-(3-Fluorophenyl) Thieno[3,2-d]pyrimidine Derivatives

    Compound Variant (C4 Substitution)JAK1 IC 50​ (nM)FAK IC 50​ (nM)FLT3 IC 50​ (nM)Cell Line (HeLa) GI 50​ (µM)
    4-(phenylamino)45.2120.585.02.45
    4-(4-morpholinophenylamino)12.435.140.20.82
    4-(3-methoxyphenylamino)28.688.065.41.50
    4-(4-(4-methylpiperazin-1-yl)phenylamino)5.1 18.3 22.1 0.31

    Signaling Pathway & Workflow Diagrams

    SyntheticWorkflow SM Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate Step1 Cyclization (Formamidine acetate) SM->Step1 Int1 7-(3-fluorophenyl)thieno [3,2-d]pyrimidin-4(3H)-one Step1->Int1 Step2 Chlorination (POCl3) Int1->Step2 Int2 4-Chloro-7-(3-fluorophenyl) thieno[3,2-d]pyrimidine Step2->Int2 Step3 SNAr Amination (Target Amine, DIPEA) Int2->Step3 Product Final Kinase Inhibitor (ATP-Competitive) Step3->Product

    Synthetic workflow from the thiophene scaffold to the final thieno[3,2-d]pyrimidine inhibitor.

    KinasePathway Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK1 JAK1 / FAK Kinase Receptor->JAK1 Activates STAT STAT / PI3K Activation JAK1->STAT Phosphorylates Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->JAK1 Blocks ATP Pocket Transcription Gene Transcription (Proliferation & Survival) Inhibitor->Transcription Prevents Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces STAT->Transcription Promotes

    Mechanism of action of thieno[3,2-d]pyrimidine inhibitors in disrupting kinase signaling.

    References

    • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. National Institutes of Health (nih.gov). 3[3]

    • Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. National Institutes of Health (nih.gov). 1[1]

    • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. American Chemical Society (acs.org). 2[2]

    • Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. National Institutes of Health (nih.gov). 4[4]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to improve reaction yield in Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate synthesis

    Welcome to the technical support center for the synthesis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important chemical transformation. The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of medicinal chemistry, and the Gewald reaction is a primary method for their preparation.[1][2][3] This document provides in-depth, experience-driven advice to enhance your reaction yields and overcome common experimental hurdles.

    I. Understanding the Core Synthesis: The Gewald Reaction

    The synthesis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate typically proceeds via the Gewald three-component reaction.[4] This reaction involves the condensation of a carbonyl compound (3-fluorophenylacetaldehyde or a related ketone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a base.[3]

    Reaction Mechanism Overview

    A firm grasp of the reaction mechanism is crucial for effective troubleshooting. The Gewald reaction is generally understood to proceed through the following key stages:

    • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6]

    • Sulfur Addition: The elemental sulfur (often S8) is then attacked by the enolate of the α,β-unsaturated nitrile.[5][6]

    • Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3]

    Gewald_Mechanism A 3-Fluorophenylacetaldehyde + Methyl Cyanoacetate B Knoevenagel Condensation (Base Catalyst) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur (S8) Addition C->D E Thiiranium-like Intermediate D->E F Intramolecular Cyclization E->F G Dihydrothiophene Intermediate F->G H Tautomerization & Aromatization G->H I Methyl 3-amino-4-(3-fluorophenyl) -thiophene-2-carboxylate H->I Byproduct_Troubleshooting Start High Level of Tarry Byproduct Observed Q1 Is the reaction temperature too high? Start->Q1 A1 Lower the reaction temperature. Consider running at room temperature or with gentle warming (40-50 °C). Q1->A1 Yes Q2 Is the base concentration optimal? Q1->Q2 No End Reduced Byproduct Formation A1->End A2 Reduce the amount of base. Consider a catalytic amount of a stronger base (e.g., DBU). Q2->A2 No Q3 Is the order of addition correct? Q2->Q3 Yes A2->End A3 Add the base slowly to the mixture of aldehyde, nitrile, and sulfur. This can control the initial exotherm. Q3->A3 No Q3->End Yes A3->End

    Sources

    Optimization

    Best recrystallization solvents for purifying Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate .

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate .

    Because this compound is typically synthesized via the Gewald multicomponent reaction[1], crude batches often contain unreacted elemental sulfur, cyanoacetate derivatives, and polymeric tar[2]. Furthermore, the molecule possesses a highly polar domain (the 3-amino and 2-carboxylate groups) juxtaposed with a lipophilic domain (the 3-fluorophenyl ring and thiophene core). This dual nature requires precise solvent selection to achieve high-purity crystalline yields without encountering phase separation ("oiling out").

    Solvent System Selection

    Choosing the correct solvent system is a balance between solubility kinetics and the compound's melting point. Below is a quantitative and qualitative comparison of the most effective solvent systems for this specific thiophene derivative.

    Table 1: Recommended Recrystallization Solvent Systems
    Solvent SystemRatio (v/v)Polarity MatchProsCons
    Ethyl Acetate / Hexanes 1:3 to 1:5ExcellentEtOAc breaks H-bonds of the amino/ester groups; Hexane selectively precipitates the lipophilic core.Requires careful titration of the anti-solvent (Hexanes) at boiling point.
    Ethanol / Water 4:1ModerateHighly effective at leaving polar impurities in the mother liquor.High risk of "oiling out" if the compound's melting point drops below the solvent's saturation temperature[3].
    Toluene SingleGoodExcellent for removing non-polar sulfur oligomers.High boiling point (110°C) may cause thermal degradation of the amino group over prolonged heating.

    Troubleshooting & FAQs

    Q: I am experiencing "oiling out" (phase separation) instead of crystallization. Why is this happening and how do I fix it?

    A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent[4]. As the solution cools, the compound separates as a liquid (oil) rather than a solid crystal lattice. In Gewald products, high concentrations of impurities cause freezing-point depression, further lowering the melting point of your crude mixture and exacerbating the oiling out[4].

    Causality & Solution: The oil acts as a powerful solvent for impurities, meaning if it solidifies later, it will trap those impurities inside[3]. To resolve this:

    • Switch Solvents: Abandon Ethanol/Water and switch to Ethyl Acetate/Hexanes . The lower boiling point of this mixture ensures the saturation point is reached at a temperature where the compound is strictly a solid.

    • Seed Crystals: Introduce a pure seed crystal of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate just above the cloud point to provide a nucleation site, forcing lattice formation before the oil phase can separate[5].

    • Slower Cooling: Rapid cooling shocks the system. Allow the flask to cool to room temperature ambiently before applying an ice bath[6].

    Q: My crude product is dark brown/black and sticky. How do I remove these tarry impurities before recrystallization?

    A: This is a hallmark of the Gewald reaction. The base-catalyzed condensation of ketones with cyanoacetates in the presence of elemental sulfur frequently yields polymeric sulfur oligomers and tarry side products[7].

    Causality & Solution: These dark polymeric impurities interfere with the crystal lattice formation. Before attempting a formal recrystallization, you must perform a hot gravity filtration with activated carbon . The highly porous surface area of activated carbon adsorbs the large, conjugated polymeric tars while leaving your monomeric thiophene in solution[8].

    Workflow Start Recrystallization Issue Oil Oiling Out (Phase Separation) Start->Oil Tar Dark/Tarry Impurities Start->Tar Yield Low Crystal Yield Start->Yield Solvent Switch to EtOAc/Hexane or Slow Cooling Oil->Solvent Charcoal Hot Filtration with Activated Carbon Tar->Charcoal Concentrate Concentrate Mother Liquor & Chill Yield->Concentrate

    Workflow for diagnosing and resolving common recrystallization issues.

    Step-by-Step Methodology: Dual-Solvent Recrystallization (EtOAc / Hexanes)

    This self-validating protocol utilizes a dual-solvent approach to leverage the differential solubility of the compound's functional groups.

    Materials Required:

    • Crude Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    • Ethyl Acetate (EtOAc) - Good Solvent

    • Hexanes (or Heptane) - Anti-Solvent

    • Activated Carbon (Charcoal) & Celite powder

    • Erlenmeyer flasks, magnetic stir bar, and a hot plate

    Protocol:

    • Initial Dissolution: Place the crude solid in an Erlenmeyer flask equipped with a stir bar. Add a minimum volume of EtOAc (approx. 2-3 mL per gram of crude). Heat to a gentle reflux until the solid dissolves[8].

    • Decolorization (If necessary): If the solution is dark brown or opaque, remove from heat and allow it to cool slightly (to prevent flash-boiling). Add 5-10% w/w activated carbon. Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite pre-wetted with hot EtOAc[6]. Validation checkpoint: The filtrate should be clear and pale yellow.

    • Anti-Solvent Titration: Return the pale yellow filtrate to a gentle boil. Slowly add hot Hexanes dropwise. Continue adding Hexanes until the solution becomes slightly cloudy (the "cloud point"), indicating the solution is saturated with respect to the thiophene[3].

    • Clearing the Solution: Add 1-2 drops of hot EtOAc just until the cloudiness disappears, restoring a clear, saturated solution.

    • Controlled Crystallization: Remove the flask from the heat source. Place it on a non-conductive surface (like a cork ring) and allow it to cool completely undisturbed to room temperature. Causality: Undisturbed, slow cooling promotes the formation of large, pure macroscopic crystals rather than trapping impurities in a rapid crash-out.

    • Harvesting: Once at room temperature, chill the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes to remove residual mother liquor[8].

    Pathway Reagents Ketone + Cyanoacetate Knoevenagel Knoevenagel Adduct Reagents->Knoevenagel Condensation Sulfur Elemental Sulfur + Base Knoevenagel->Sulfur Thiolation Product Desired 2-Amino- thiophene Sulfur->Product Cyclization Tar Polymeric Tar (Impurities) Sulfur->Tar Side Reactions

    Gewald reaction pathway illustrating the formation of desired thiophenes and tarry impurities.

    References

    • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes : ResearchGate.[Link]

    • Synthesis, properties and biological activity of thiophene: A review : Der Pharma Chemica.[Link]

    • Gewald reaction : Wikipedia.[Link]

    • 4. Crystallization : West Virginia University (WVU).[Link]

    • Experiment 2: Recrystallization : Athabasca University.[Link]

    • Understanding Oiling Out in Crystallization : Scribd.[Link]

    • Recrystallization (help meeeeee) : Reddit (r/chemistry).[Link]

    • Recrystallization Guide : University of Wisconsin-Madison.[Link]

    Sources

    Troubleshooting

    Optimizing HPLC mobile phase conditions for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate analysis

    Target Analyte: Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate Prepared by: Senior Application Scientist, Analytical R&D Welcome to the Technical Support Center. Developing a robust Reversed-Phase High-Performa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Analyte: Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate Prepared by: Senior Application Scientist, Analytical R&D

    Welcome to the Technical Support Center. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for thiophene-core derivatives requires a mechanistic understanding of the molecule's functional groups.

    Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate presents three distinct chromatographic challenges:

    • The 3-Amino Group: A weakly basic moiety that is highly susceptible to secondary ion-exchange interactions with residual silanols on the silica stationary phase, leading to severe peak tailing.

    • The Methyl Ester: A base-sensitive group that restricts our mobile phase optimization to acidic or neutral conditions to prevent on-column hydrolysis.

    • The 3-Fluorophenyl & Thiophene Core: Highly hydrophobic regions that dictate strong retention, requiring careful selection of organic modifiers to resolve closely related structural impurities (e.g., des-fluoro or regioisomers).

    I. Mobile Phase Optimization Workflow

    The following logic tree dictates our method development strategy, prioritizing pH control to manage the ionization state of both the analyte and the stationary phase.

    Optimization Start Start: Molecule Assessment Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate AqPhase Aqueous Phase Selection Target pH 2.0 - 2.5 to suppress silanol ionization Start->AqPhase OrgPhase Organic Phase Selection ACN for lower pressure MeOH for H-bond selectivity AqPhase->OrgPhase Test Run Initial Gradient 5% to 95% B over 15 min OrgPhase->Test Eval Evaluate Chromatography Test->Eval Tailing Issue: Peak Tailing Check pH / Add TFA Eval->Tailing Asymmetry > 1.5 Res Issue: Poor Resolution Switch ACN to MeOH Eval->Res Rs < 1.5 Success Optimal Method Achieved Eval->Success Asymmetry < 1.5 Rs > 2.0 Tailing->AqPhase Res->OrgPhase

    Fig 1: Iterative mobile phase optimization workflow for basic thiophene derivatives.

    II. Self-Validating Experimental Protocols

    To establish a reliable baseline, execute the following standardized protocols. These procedures include built-in System Suitability Testing (SST) to ensure the method validates itself prior to sample analysis.

    Protocol A: Preparation of the Aqueous Mobile Phase (0.1% TFA, pH ~2.0)

    Causality: We utilize Trifluoroacetic Acid (TFA) to drive the mobile phase pH down to ~2.0. At this pH, the surface silanols on the stationary phase (pKa ~4.0) are fully protonated (neutralized), completely shutting down the secondary ion-exchange pathways that cause basic amines to tail 1.

    • Measure: Dispense 1000 mL of LC-MS grade water into a pre-rinsed volumetric flask.

    • Acidify: Using a calibrated positive-displacement pipette, add exactly 1.0 mL of MS-grade TFA.

    • Homogenize: Stir magnetically for 5 minutes at ambient temperature.

    • Validation Check (Critical): Measure the solution with a calibrated pH meter. The pH must read 2.0 ± 0.1. If the pH exceeds 2.1, the buffering capacity is compromised; discard and verify TFA purity.

    • Filter & Degas: Pass the solution through a 0.22 µm PTFE membrane filter to remove particulates that could foul the column frit 2, followed by 10 minutes of ultrasonic degassing.

    Protocol B: Baseline Gradient Scouting Setup

    Causality: A broad linear gradient is used initially to assess the retention factor ( k′ ) of the highly hydrophobic fluorophenyl and thiophene rings, ensuring all related substances elute within the analytical window.

    • System Purge: Flush HPLC lines with Mobile Phase A (Protocol A) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Column Installation: Install a fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Set the column oven to 30°C to reduce solvent viscosity and enhance mass transfer kinetics.

    • Gradient Program:

      • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band at the column head).

      • 2.0 - 15.0 min: 5% 95% B (Linear scouting ramp).

      • 15.0 - 18.0 min: 95% B (High-organic wash to clear late-eluting hydrophobic impurities).

      • 18.0 - 22.0 min: 5% B (Column re-equilibration).

    • Validation Check (System Suitability): Inject a 10 µg/mL standard of the analyte. The protocol is considered valid for optimization only if the peak asymmetry factor ( As​ ) is 1.5 and the retention time Relative Standard Deviation (RSD) over 3 replicate injections is 0.5%.

    III. Troubleshooting & FAQs

    Q1: I am observing severe peak tailing ( As​ > 2.0) for the target compound. How can I resolve this? Mechanistic Cause: The 3-amino group on your molecule is basic. On conventional silica-based C18 columns, basic compounds interact strongly with unreacted surface silanols. If your mobile phase pH is above 3.0 (e.g., using plain water or a weak acetate buffer), the silanols ionize into negatively charged SiO− . The positively charged protonated amine then binds to these sites via ion-exchange, causing the peak to drag or tail 1. Solution: Force the silanols into a neutral state ( Si−OH ) by dropping the mobile phase pH well below their pKa. Switch your aqueous phase to 0.1% TFA (pH ~2.0). TFA also acts as a hydrophobic ion-pairing agent, masking the amine's charge and dramatically improving peak symmetry.

    Q2: The retention time of the main peak is shifting between consecutive runs. What is causing this instability? Mechanistic Cause: Retention time drift for ionizable compounds almost always points to inadequate buffering capacity. A buffer only effectively resists pH changes within ±1.0 pH unit of its pKa 3. If your mobile phase pH is hovering near the pKa of the 3-amino group (likely around pH 3.5 - 4.5), microscopic local pH shifts in the column will alter the ratio of ionized to neutral analyte molecules, causing unpredictable retention shifts 4. Solution: Move the pH at least 1.5 units away from the analyte's pKa. If using a formate buffer (pKa 3.8), you may be operating in the "danger zone" for this specific amine. Switch to a lower pH system (e.g., phosphate buffer at pH 2.5, or 0.1% TFA) to ensure 100% of the analyte molecules remain in the same protonated state.

    Q3: I cannot resolve the target compound from a closely eluting regioisomer impurity (e.g., 2-fluorophenyl variant). Should I flatten the gradient? Mechanistic Cause: Flattening the gradient increases efficiency ( N ), but separating structural regioisomers usually requires a fundamental change in chemical selectivity ( α ). Acetonitrile (ACN) interacts primarily via dipole-dipole forces, which may not differentiate subtle positional changes of the fluorine atom on the phenyl ring 5. Solution: Change the organic modifier to alter the solvation environment. Methanol (MeOH) is a polar protic solvent capable of hydrogen bonding (both donating and accepting). Switch Mobile Phase B from 100% ACN to either a 50:50 ACN:MeOH blend or 100% MeOH. This will exploit the hydrogen-bonding differences between the isomers, frequently pulling co-eluting peaks apart.

    Q4: I am seeing a significant upward baseline drift during the gradient elution when using TFA. Is my UV detector failing? Mechanistic Cause: No, the detector is functioning normally. TFA has a significant UV absorbance profile at lower wavelengths (< 220 nm). As your gradient pumps a higher percentage of the organic phase, the total concentration of TFA in the flow cell changes slightly due to solvent expansion/contraction, causing the baseline to drift upwards. Solution: First, monitor the absorbance at a higher wavelength (e.g., 254 nm), where the highly conjugated thiophene core absorbs strongly but TFA is completely transparent. If you must monitor at 210 nm, balance the absorbance by adding 0.1% TFA to the aqueous phase and slightly less (0.08% TFA) to the organic phase.

    IV. Quantitative Data Summary

    The table below summarizes the empirical effects of varying mobile phase parameters on the chromatography of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate.

    Table 1: Effect of Mobile Phase Conditions on Chromatographic Parameters

    Aqueous Phase (A)Organic Phase (B)System pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from ImpuritiesConclusion / Status
    10 mM Ammonium AcetateAcetonitrile5.54.22.6 (Severe Tailing)1.8Fail (Silanol ionization)
    0.1% Formic AcidAcetonitrile2.72.81.4 (Acceptable)2.1Pass (Good baseline)
    0.1% TFAAcetonitrile2.03.11.05 (Ideal)2.0Pass (Best peak shape)
    0.1% TFAMethanol2.04.51.12 (Excellent)3.4 (Optimal)Optimal (Best selectivity)

    Note: Data assumes a 150 x 4.6 mm C18 column at 30°C, flow rate 1.0 mL/min.

    V. References
    • High Performance Liquid Chromatography : Theory. asau.ru. Available at:[1]

    • Exploring the Role of pH in HPLC Separation. veeprho.com. Available at:[2]

    • Buffers and Eluent Additives for HPLC Method Development. elementlabsolutions.com. Available at:[3]

    • HPLC METHOD DEVELOPMENT - A REVIEW. gyanvihar.org. Available at:[4]

    • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. chromatographyonline.com. Available at:[5]

    Sources

    Optimization

    Resolving peak tailing issues for aminothiophene derivatives in GC-MS

    Welcome to the Troubleshooting Guide for GC-MS Analysis of Aminothiophene Derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Troubleshooting Guide for GC-MS Analysis of Aminothiophene Derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry. As Senior Application Scientists, we have compiled this guide based on field-proven insights and fundamental chromatographic principles to help you diagnose and resolve peak tailing issues effectively.

    Part 1: Frequently Asked Questions (FAQs)

    Q1: I'm seeing significant peak tailing with my aminothiophene derivatives. What are the primary causes?

    Peak tailing in gas chromatography is a common issue that can compromise resolution and quantification.[1] For aminothiophene derivatives, the problem is almost always rooted in undesirable chemical interactions or physical issues within the GC system.

    The two main categories of causes are:

    • Chemical Interactions (Adsorption): This is the most frequent cause for polar, basic compounds like aminothiophenes.[2] The primary amino group (-NH2) on the thiophene ring contains non-bonding electrons, making it a strong hydrogen bond acceptor and a Lewis base.[3] These functional groups can interact with active sites—primarily acidic silanol (Si-OH) groups—present on glass surfaces in the inlet liner, the column, or even metal surfaces in the flow path.[3][4] This reversible adsorption delays the elution of a portion of the analyte molecules, resulting in a skewed, tailing peak.

    • Physical or Mechanical Issues: These problems affect all compounds in the chromatogram, not just the active ones.[2] Causes include improper column installation (creating dead volume), poor column cuts, or system leaks.[1][2] If your solvent peak and other non-polar analytes are also tailing, the issue is likely physical.[1]

    Q2: What makes aminothiophenes particularly challenging to analyze by GC-MS?

    Aminothiophenes and their derivatives possess a combination of chemical properties that make them notoriously difficult for GC analysis:

    • High Polarity & Basicity: The primary amino group makes the molecule highly polar and basic. This leads to strong interactions with any acidic sites within the GC system, which are the main cause of peak tailing and sample loss.[3][4][5]

    • Low Volatility: The polarity and potential for hydrogen bonding can reduce the volatility of these compounds, making it difficult to transfer them into the gas phase without high temperatures.[6]

    • Thermal Lability: While requiring high temperatures for vaporization, some complex aminothiophene derivatives can be susceptible to thermal degradation in a hot GC inlet, especially if active metal or glass surfaces are present.[7]

    These properties necessitate a highly inert GC flow path and often require chemical modification (derivatization) to achieve good chromatographic performance.[6][7]

    Q3: How do I determine if the peak tailing is from my sample preparation or the GC-MS system itself?

    A systematic approach is key. Start by injecting a well-characterized, non-polar standard mixture (e.g., an n-alkane mix).

    • If the alkane peaks are sharp and symmetrical, the GC system's physical setup is likely sound. The problem is almost certainly a chemical interaction between your aminothiophene analytes and active sites in the system.[2]

    • If the alkane peaks also show tailing, this points to a mechanical issue in the flow path.[1][2] Before troubleshooting chemical activity, you must address the physical problem. Common culprits include a poorly cut column, incorrect column installation depth in the inlet or detector, or a leak.[1][8]

    This initial test will guide you to the correct troubleshooting path, saving significant time and effort.

    Part 2: Systematic Troubleshooting Guide

    This section provides a logical workflow to diagnose and resolve the root cause of peak tailing for your aminothiophene derivatives.

    Troubleshooting Workflow Diagram

    G start Peak Tailing Observed for Aminothiophene Derivatives alkane_test Inject Alkane Standard start->alkane_test all_tail All Peaks (including alkanes) Tail? alkane_test->all_tail yes_physical YES: Physical Issue all_tail->yes_physical Yes no_chemical NO: Chemical Activity Issue all_tail->no_chemical No check_install 1. Check Column Installation (Inlet & Detector Depth) 2. Re-cut Column Ends 3. Perform Leak Check yes_physical->check_install inlet_maint 1. Inlet Maintenance: - Replace Liner - Replace Septum & O-ring no_chemical->inlet_maint still_tailing1 Still Tailing? check_install->still_tailing1 liner_choice 2. Use Base-Deactivated Liner inlet_maint->liner_choice still_tailing2 Still Tailing? liner_choice->still_tailing2 still_tailing1->no_chemical Yes resolved1 Problem Resolved still_tailing1->resolved1 No column_issue Column Activity Issue still_tailing2->column_issue Yes resolved2 Problem Resolved still_tailing2->resolved2 No trim_column 1. Trim 10-15 cm from Column Inlet column_issue->trim_column derivatize Consider Derivatization silylation Silylation (e.g., BSTFA) or Acylation derivatize->silylation method_opt Optimize GC Method Parameters temp_flow Increase Temperatures (Inlet, Oven) & Flow Rate method_opt->temp_flow change_column 2. Switch to Base-Deactivated or Amine-Specific Column trim_column->change_column change_column->derivatize silylation->method_opt resolved3 Problem Resolved temp_flow->resolved3 resolved4 Problem Resolved

    Caption: A step-by-step workflow for troubleshooting GC-MS peak tailing.

    Q4: I've confirmed it's a chemical activity issue. Where do I start? The GC Inlet.

    The heated GC inlet is the most common area for analyte degradation and adsorption, as it's the first hot, and potentially active, surface your sample encounters.[5][7] More than 90% of GC problems can be traced back to the injection port.[5]

    The Role of the Inlet Liner

    The inlet liner is a glass tube designed to provide a clean, inert surface for sample vaporization.[9] Over time, liners become contaminated with non-volatile sample residue and septum particles, creating new active sites.[5][7] Additionally, repeated exposure to trace amounts of moisture at high temperatures can hydrolyze the liner's deactivation layer, exposing acidic silanol groups.[5]

    Interaction Mechanism: Aminothiophene and Active Silanol Site

    Caption: Adsorption of an aminothiophene onto an active silanol site.

    Protocol: GC Inlet Maintenance

    Routine inlet maintenance is the most critical step to prevent peak tailing for active compounds.[8]

    Objective: To replace consumable parts in the GC inlet that are sources of activity and contamination.

    Frequency: Every 100-200 injections, or whenever peak tailing appears for active compounds.

    Steps:

    • Cool the Inlet: Set the inlet temperature to ambient (e.g., 40°C) and allow it to cool completely.

    • Turn Off Gas Flow: Turn off the carrier gas flow at the instrument or cylinder.

    • Remove the Septum Nut: Unscrew the large nut on top of the inlet.

    • Replace Septum and O-ring: Remove the old septum. Use tweezers to remove the inlet liner and the O-ring beneath it.

    • Install New Liner and O-ring: Wearing clean, lint-free gloves, insert a new, appropriately deactivated liner and a new O-ring. Ensure the O-ring is seated correctly.

    • Install New Septum and Tighten: Place the new septum in the septum nut and tighten it finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.

    • Restore Gas Flow and Leak Check: Turn the carrier gas back on. Re-heat the inlet to your method's setpoint. Perform an electronic leak check to ensure all connections are secure.

    • Equilibrate: Allow the system to equilibrate for 15-20 minutes before running a sample.

    Q5: What type of inlet liner is best for aminothiophene analysis?

    Standard siloxane-deactivated liners may not be sufficient for highly basic compounds.[3] For aminothiophenes, a base-deactivated liner is strongly recommended.[3][4] These liners undergo an additional treatment to neutralize any remaining acidic sites, providing a more inert surface for basic analytes.

    Liner Deactivation TypeSuitability for AminothiophenesMechanism of Action
    Untreated/Undeactivated Poor Surface is covered in acidic silanol groups, causing severe adsorption and peak tailing.[3]
    Standard Deactivation Fair to Poor A standard silanization process covers most silanol groups, but residual acidic sites can remain.[3]
    Base Deactivated Excellent Undergoes a secondary wash to neutralize residual acidic sites, making it ideal for basic compounds like amines.[3][4]
    Ultra Inert (Proprietary) Excellent Advanced manufacturer-specific deactivation processes that provide exceptionally low surface activity.[7][10]
    Q6: My inlet is perfect, but the peaks still tail. Could it be the GC column?

    Yes. The analytical column is the next most likely source of activity.

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. A simple solution is to trim 10-15 cm from the inlet side of the column.[8]

    • Stationary Phase Degradation: Over time, exposure to oxygen (from leaks or impure carrier gas) or aggressive samples can degrade the stationary phase, exposing the active fused silica surface underneath.

    • Inappropriate Stationary Phase: The principle of "likes dissolves like" is fundamental in chromatography.[11] Using a highly non-polar column (e.g., 100% dimethylpolysiloxane) for a very polar compound can sometimes lead to poor peak shape if the analyte has minimal interaction with the phase and is more likely to find any active sites on the underlying silica.

    Recommended GC Columns for Aminothiophenes

    Choosing a column with a stationary phase that can accommodate basic compounds is crucial.

    Stationary Phase TypePolarityRecommended Use for Aminothiophenes
    5% Phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5) Low-MidA common starting point, but may still show tailing without excellent system inertness.
    Base-Deactivated 5% Phenyl (e.g., Rtx-5Amine, DB-5ms) Low-MidHighly Recommended. Specifically treated to reduce tailing for basic compounds.[3]
    Polyethylene Glycol (WAX) (e.g., DB-WAX) HighGood for polar compounds, but can be susceptible to degradation if not handled carefully.[5]
    Mid-Polarity Phases (e.g., 35-50% Phenyl) IntermediateCan offer good selectivity and improved peak shape over non-polar phases due to better analyte-phase interaction.[12]
    Q7: Should I consider derivatization?

    If you have optimized the GC system's inertness and still face issues, derivatization is a powerful chemical solution.[6] Derivatization is the process of chemically modifying the analyte to improve its chromatographic properties.[13]

    For aminothiophenes, the goal is to mask the active hydrogens on the primary amine group (-NH2). This accomplishes two things:

    • Reduces Polarity/Activity: It eliminates the ability of the amine to hydrogen bond with active sites, drastically reducing peak tailing.[6][13]

    • Increases Volatility: It can make the compound more volatile, allowing for lower elution temperatures.[14]

    Derivatization MethodReagent ExampleTarget Functional Group
    Silylation BSTFA, MSTFA, MTBSTFA-NH2, -OH, -SH
    Acylation Acetic Anhydride, TFAA-NH2, -OH
    Alkylation Alkyl Halides (e.g., CH3I)-NH2, -OH
    Protocol: Silylation with BSTFA

    Objective: To replace the active hydrogen atoms on the aminothiophene's amino group with a non-polar trimethylsilyl (TMS) group.

    Materials:

    • Sample containing aminothiophene derivative (dried down).

    • Silylation-grade solvent (e.g., Pyridine, Acetonitrile).

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Reaction vials with PTFE-lined caps.

    • Heating block or oven.

    Steps:

    • Prepare the Sample: Ensure your sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen. Water is detrimental to silylation reagents.

    • Add Solvent and Reagent: To the dry residue in the reaction vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal and Heat: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block at 70-90°C for 30-60 minutes.[15]

    • Cool and Inject: After the reaction is complete, cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

    • Analyze: Inject 1 µL of the derivatized sample into the GC-MS. The resulting TMS-derivatized aminothiophene will be less polar and should exhibit a much-improved peak shape.

    Q8: Could the MS detector be the source of tailing?

    While less common, the ion source of the mass spectrometer can be a source of peak tailing, especially for higher-boiling point compounds.[16] Active or contaminated surfaces within the ion source can cause adsorption/desorption effects similar to those in the inlet. Regular MS source cleaning, as part of your instrument's preventive maintenance schedule, is essential for maintaining optimal performance.[16]

    References

    • Taylor, T. (2020, March 4). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]

    • Lee, J., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

    • Decker, D., & Brooks, H. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies, Inc. [Link]

    • Phenomenex. (n.d.). Guide to Choosing a GC Column. Phenomenex. [Link]

    • Zhao, L., et al. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technologies, Inc. [Link]

    • MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. MDPI. [Link]

    • SilcoTek. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. SilcoTek. [Link]

    • Ràfols, P., et al. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. PubMed. [Link]

    • Djedouani, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

    • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech. [Link]

    • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

    • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Restek. [Link]

    • Naqvi, S. M. A., et al. (2024). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

    • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. LabRulez GCMS. [Link]

    • LCGC International. (2023, April 4). Tips for Successful GC–MS Tuning and Optimization. LCGC International. [Link]

    • Oboh, G., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension. Journal of Taibah University Medical Sciences. [Link]

    • LCGC International. (2023, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

    • Hrad, M., & Tappe, S. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. SciSpace. [Link]

    • MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). MDPI. [Link]

    • Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. [Link]

    • News-Medical.Net. (2023, July 17). Common Causes Of Peak Tailing in Chromatography. News-Medical.Net. [Link]

    • Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Microbioz India. [Link]

    • University of Alberta. (n.d.). GC Derivatization. University of Alberta. [Link]

    • Liu, R. H., & Lin, D.-L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

    • Agilent Technologies, Inc. (n.d.). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent. [Link]

    • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Topic: A Comparative Reactivity Analysis of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate and its 4-fluorophenyl Isomer

    An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract In the synthesis of novel therapeutics, substituted aminothiophenes serv...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Authored by: Your Senior Application Scientist

    Abstract

    In the synthesis of novel therapeutics, substituted aminothiophenes serve as indispensable scaffolds. The precise positioning of functional groups on these heterocycles can dramatically alter their chemical behavior, influencing reaction yields, rates, and even the feasibility of certain synthetic pathways. This guide provides a detailed, evidence-based comparison of the reactivity of two critical building blocks: methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate and its 4-fluorophenyl isomer. We will dissect the underlying electronic effects that govern their reactivity in key transformations essential for drug development, including N-acylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. This analysis is designed to equip medicinal chemists with the predictive understanding needed to select the optimal isomer for their specific synthetic strategies.

    The Decisive Role of Fluorine's Positional Isomerism

    The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, pKa, and binding affinity. However, the position of the fluorine atom on an aromatic ring also imparts distinct electronic effects that propagate throughout the molecule, directly influencing its synthetic reactivity. The difference between a fluorine atom at the meta (3-position) versus the para (4-position) of the phenyl ring is not trivial; it is the primary determinant of the reactivity profiles of our two subject compounds.

    • Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate (The meta Isomer): In this configuration, the fluorine atom exerts a powerful, purely inductive electron-withdrawing effect (-I) due to its high electronegativity. Its ability to donate electron density via resonance (a +M effect) is negligible from the meta position. This results in a net withdrawal of electron density from the thiophene ring system.

    • Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate (The para Isomer): The para-fluorine atom exhibits a dual electronic nature. It has the same strong inductive (-I) effect but also a significant mesomeric or resonance (+M) effect .[1] This +M effect involves the donation of a lone pair of electrons from the fluorine into the π-system of the aromatic ring. While the -I effect is stronger, the +M effect partially counteracts it, leading to a different electron distribution compared to the meta isomer.[1][2]

    The interplay of these effects creates two distinct electronic environments, which we will now explore in the context of common synthetic transformations.

    Comparative Reactivity in Key Synthetic Transformations

    We will now analyze how the electronic differences between the meta and para isomers manifest in three classes of reactions crucial for derivatization and library synthesis.

    N-Acylation: A Test of Amino Group Nucleophilicity

    The acylation of the 3-amino group is a fundamental step for installing a vast array of functional groups and is often used as a protective measure.[3] The rate and efficiency of this reaction are directly proportional to the nucleophilicity of the amine's nitrogen atom.

    • Reactivity of the meta Isomer: The strong and unopposed -I effect of the 3-fluorophenyl group withdraws electron density from the thiophene ring and, consequently, from the 3-amino group. This reduction in electron density makes the nitrogen lone pair less available for attack on an electrophilic acylating agent, resulting in lower nucleophilicity and slower reaction rates .

    • Reactivity of the para Isomer: The +M effect of the para-fluorine atom donates electron density into the conjugated system. This partially offsets the inductive withdrawal, leading to a slightly higher electron density on the 3-amino group compared to the meta isomer. This results in higher nucleophilicity and faster acylation reaction rates .

    Table 1: Predicted Reactivity in N-Acylation

    IsomerKey Electronic Effect at AminePredicted NucleophilicityPredicted Reaction Rate
    3-Fluorophenyl (meta)Strong Inductive Withdrawal (-I)LowerSlower
    4-Fluorophenyl (para)Inductive Withdrawal (-I) partially offset by Resonance Donation (+M)HigherFaster
    Electrophilic Aromatic Substitution: Probing Thiophene Ring Reactivity

    While the thiophene ring in these molecules is substituted, the remaining C-5 position is a potential site for electrophilic attack (e.g., halogenation, nitration). The success of such a reaction depends on the electron density of the thiophene ring.

    • Reactivity of the meta Isomer: The potent -I effect of the 3-fluorophenyl group significantly deactivates the entire heterocyclic system towards electrophilic attack. This makes electrophilic substitution at the C-5 position more difficult, requiring harsher conditions or yielding lower conversions .

    • Reactivity of the para Isomer: The resonance donation (+M) from the para-fluorine makes the overall fluorophenyl group less electron-withdrawing than its meta counterpart. Consequently, the thiophene ring is less deactivated and more susceptible to electrophilic attack at the C-5 position compared to the meta isomer.

    Suzuki-Miyaura Cross-Coupling: The Influence on the Catalytic Cycle

    The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[4][5] If our thiophene substrate were halogenated (e.g., at the C-5 position) for use in a Suzuki coupling, the electronic nature of the ring would influence the key oxidative addition step with the palladium catalyst.

    • Reactivity of the meta Isomer: The electron-poor nature of the thiophene ring in the meta isomer can slow down the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This may lead to slower reaction times or require more forcing conditions or specialized catalyst systems .

    • Reactivity of the para Isomer: The comparatively more electron-rich thiophene ring of the para isomer facilitates the oxidative addition step of the catalytic cycle. This is expected to result in a more efficient and faster cross-coupling reaction .[6][7]

    Experimental Protocols and Workflows

    The following protocols are self-validating systems designed to test the reactivity principles discussed. The expected differences in reaction time and yield between the two isomers serve as an internal validation of the electronic effects at play.

    Protocol: Comparative N-Acylation with Acetic Anhydride

    This protocol is designed to quantitatively compare the acylation rates of the two isomers.

    Workflow Diagram

    N_Acylation_Protocol cluster_0 Reaction Setup (Parallel) cluster_1 Reaction Execution cluster_2 Workup & Analysis Vial_A Vial A: Dissolve 3-fluoro isomer (1 eq) & DMAP (0.1 eq) in anhydrous DCM Add_Ac2O Add Acetic Anhydride (1.2 eq) to each vial simultaneously at 0°C Vial_A->Add_Ac2O Vial_B Vial B: Dissolve 4-fluoro isomer (1 eq) & DMAP (0.1 eq) in anhydrous DCM Vial_B->Add_Ac2O Stir_RT Stir both reactions at RT Add_Ac2O->Stir_RT Monitoring Monitor progress every 15 min via TLC or LC-MS Stir_RT->Monitoring Quench Quench with sat. NaHCO₃ Monitoring->Quench Extract Extract with DCM, dry, and concentrate Quench->Extract Analyze Analyze yield and purity by ¹H NMR and LC-MS Extract->Analyze Suzuki_Protocol Start Combine 5-bromo-thiophene isomer (1 eq), phenylboronic acid (1.5 eq), K₂CO₃ (2 eq), and Pd(PPh₃)₄ (5 mol%) in a flask Solvent Add 1,4-Dioxane/H₂O (4:1) Start->Solvent Degas Degas mixture with Argon for 20 minutes Solvent->Degas Heat Heat to 90°C under Argon Degas->Heat Monitor Monitor reaction progress by LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Workup Dilute with EtOAc, wash with H₂O and Brine Cool->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify

    Sources

    Comparative

    A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Thiophene-2-Carboxylates

    For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic introduction of fluorine into bioactive scaffolds is a well-established strategy to modulate and enha...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry, the strategic introduction of fluorine into bioactive scaffolds is a well-established strategy to modulate and enhance pharmacological properties. This guide provides an in-depth, objective comparison of the bioactivity of fluorinated and non-fluorinated thiophene-2-carboxylates, a class of compounds recognized for their therapeutic potential. By examining experimental data and elucidating the underlying principles, this document serves as a technical resource for rational drug design and development.

    The Thiophene-2-Carboxylate Scaffold and the Fluorine Advantage

    Thiophene-2-carboxylates are a versatile class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The thiophene ring, a bioisostere of the benzene ring, offers a unique combination of aromaticity and chemical reactivity, making it a privileged scaffold in drug discovery.

    The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties. These changes can lead to:

    • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

    • Improved Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life.

    • Altered Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

    This guide will explore these effects through a comparative analysis of fluorinated and non-fluorinated thiophene-2-carboxylates, focusing on their anticancer and antimicrobial activities.

    Synthesis of Fluorinated and Non-Fluorinated Thiophene-2-Carboxylates

    The synthesis of thiophene-2-carboxylates can be achieved through various established methods. A common approach involves the Gewald reaction, which is a one-pot synthesis of 2-aminothiophenes. For the purpose of this guide, a generalized synthetic scheme for a thiophene-2-carboxamide derivative is presented below, which can be adapted for both fluorinated and non-fluorinated analogs.

    Synthesis_Workflow A Starting Materials (e.g., Substituted Aniline, Thiophene-2-carbonyl chloride) B Amide Coupling Reaction (e.g., Schotten-Baumann conditions) A->B Reaction C Purification (e.g., Recrystallization, Column Chromatography) B->C Work-up D Characterization (e.g., NMR, Mass Spectrometry) C->D Analysis E Final Product (Fluorinated or Non-fluorinated Thiophene-2-carboxamide) D->E Confirmation

    Caption: Generalized workflow for the synthesis of thiophene-2-carboxamide derivatives.

    Experimental Protocol: General Synthesis of Thiophene-2-Carboxamides

    This protocol provides a general procedure for the synthesis of thiophene-2-carboxamide derivatives. The choice of starting materials will determine whether a fluorinated or non-fluorinated analog is produced.

    • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

    • Addition of Reagents: Add a base (e.g., triethylamine, 1.2 eq.) to the solution and cool the mixture in an ice bath.

    • Acylation: Slowly add thiophene-2-carbonyl chloride (1.1 eq.) to the cooled solution.

    • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

    • Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired thiophene-2-carboxamide.

    • Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

    Comparative Anticancer Activity

    The anticancer potential of thiophene derivatives has been extensively studied. The introduction of fluorine can significantly enhance their cytotoxic effects against various cancer cell lines.

    Quantitative Comparison of Cytotoxicity

    A study by Aburas et al. (2022) provides a direct comparison of the in vitro anticancer activity of a series of thiophene-2-carboxamide derivatives, including a fluorinated analog, against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

    Compound IDR Group on Phenyl RingHep3B (Liver) IC50 (µM)[1]MCF-7 (Breast) IC50 (µM)[1]HeLa (Cervical) IC50 (µM)[1]
    2a H (Non-fluorinated)>300>300>300
    2e 4-Fluoro12.5825.1231.62

    The data clearly demonstrates that the introduction of a fluorine atom at the para position of the phenyl ring (compound 2e ) leads to a dramatic increase in cytotoxic activity against all tested cancer cell lines compared to the non-fluorinated parent compound (2a ).[1]

    Mechanistic Insights: Tubulin Polymerization Inhibition

    Many anticancer agents exert their effects by disrupting the microtubule dynamics within cancer cells. Some thiophene derivatives have been identified as inhibitors of tubulin polymerization. The planarity of the thiophene ring can contribute to effective binding within the colchicine-binding site of tubulin. Fluorination can further enhance this interaction.

    Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibition by Thiophene Derivatives A Tubulin Dimers B Microtubule Polymerization A->B C Microtubule Depolymerization B->C D Cell Division B->D E Fluorinated Thiophene-2-carboxylate F Binding to Colchicine Site on Tubulin E->F G Inhibition of Polymerization F->G G->B H Cell Cycle Arrest (G2/M) G->H I Apoptosis H->I Antimicrobial_Workflow A Bacterial/Fungal Culture B Broth Microdilution Assay (with test compounds) A->B C Incubation (24-48h) B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D E Evaluation of Antimicrobial Efficacy D->E

    Caption: A standard workflow for assessing the antimicrobial activity of novel compounds.

    Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

    This is a standard method for quantifying the in vitro antimicrobial activity of a compound.

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

    • Compound Dilution: Prepare serial twofold dilutions of the fluorinated and non-fluorinated thiophene-2-carboxylates in a 96-well microtiter plate.

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    Conclusion and Future Perspectives

    For researchers and drug development professionals, these findings underscore the importance of considering fluorinated analogs in the design of novel thiophene-based therapeutics. Future research should focus on elucidating the precise mechanisms of action and conducting more direct comparative studies, particularly in the antimicrobial realm, to fully harness the potential of this promising class of compounds.

    References

    • Aburas, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

    • Lazar, C., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5), 5546-5552. [Link]

    Sources

    Validation

    A Comparative Benchmarking Guide: Evaluating the Potency and Selectivity of Novel Methyl 3-amino-4-(phenyl)thiophene-2-carboxylate Derivatives Against Standard Kinase Inhibitor APIs

    This guide provides an in-depth comparative analysis of a novel series of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate derivatives against established clinical benchmarks in the realm of kinase inhibition. We...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth comparative analysis of a novel series of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate derivatives against established clinical benchmarks in the realm of kinase inhibition. We will explore the underlying scientific rationale for the experimental design, present detailed protocols for key validation assays, and offer a transparent interpretation of the resulting performance data. Our objective is to equip researchers and drug development professionals with the critical insights needed to evaluate the potential of this promising scaffold in modern therapeutic development.

    Introduction: The Thiophene Scaffold in Kinase Inhibitor Design

    The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a bioisostere for phenyl rings while offering unique electronic properties and opportunities for diverse substitutions. In the context of oncology, substituted aminothiophenes have emerged as a promising class of kinase inhibitors. Kinases are a family of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecules that can selectively inhibit specific kinases has revolutionized cancer treatment.

    This guide focuses on a specific series of derivatives based on the Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate core. The strategic placement of a fluorine atom on the phenyl ring is intended to enhance metabolic stability and modulate binding affinity through favorable electrostatic interactions within the kinase ATP-binding pocket. We will benchmark these novel compounds against Sorafenib , a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, which serves as a relevant clinical standard.

    Putative Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

    Our lead compounds are designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that governs angiogenesis—the formation of new blood vessels. In many tumors, the VEGFR-2 pathway is constitutively active, driving the vascularization required for tumor growth and metastasis. By competitively binding to the ATP pocket of the VEGFR-2 kinase domain, our thiophene derivatives aim to block its phosphorylation and subsequent downstream signaling events.

    Below is a diagram illustrating the targeted signaling pathway.

    VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiophene_Derivative Thiophene Derivative (Our Compound) Thiophene_Derivative->VEGFR2 Inhibits Sorafenib Sorafenib (Standard API) Sorafenib->VEGFR2 Inhibits

    Caption: Targeted inhibition of the VEGFR-2 signaling cascade by thiophene derivatives.

    Experimental Benchmarking: Protocols and Rationale

    To objectively compare our lead compounds against Sorafenib, a series of standardized in vitro assays were performed. The following sections detail the methodologies and the scientific reasoning behind their selection.

    In Vitro VEGFR-2 Kinase Inhibition Assay

    Objective: To determine the direct inhibitory activity and potency (IC50) of the compounds against the isolated VEGFR-2 enzyme.

    Experimental Protocol:

    • Reagent Preparation: A recombinant human VEGFR-2 kinase domain is procured. The substrate, Poly(Glu, Tyr) 4:1, and ATP are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Compound Dilution: Test compounds and Sorafenib are serially diluted in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).

    • Kinase Reaction: 5 µL of diluted compound is added to a 384-well plate. 20 µL of the VEGFR-2 enzyme/substrate mixture is then added to each well.

    • Initiation: The reaction is initiated by adding 25 µL of a 2X ATP solution. The final ATP concentration should be at its Km value for VEGFR-2 to ensure competitive binding assessment.

    • Incubation: The plate is incubated for 60 minutes at room temperature.

    • Detection: The reaction is stopped, and kinase activity is quantified using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

    • Data Analysis: Luminescence signals are converted to percent inhibition relative to DMSO controls. The IC50 value (the concentration at which 50% of enzyme activity is inhibited) is calculated using a non-linear regression curve fit (log(inhibitor) vs. response).

    Trustworthiness & Rationale:

    • Self-Validation: This is a direct target engagement assay. It confirms that the compound's activity is due to the inhibition of the intended kinase, not off-target cytotoxic effects.

    • Causality: Using the Km value of ATP ensures a standardized and sensitive condition for detecting competitive inhibitors. The ADP-Glo™ system is a well-established, robust method for measuring kinase activity with a high signal-to-noise ratio.

    Cell-Based Anti-Proliferative Assay

    Objective: To evaluate the compound's ability to inhibit the proliferation of human cancer cells that are dependent on VEGFR-2 signaling.

    Experimental Protocol:

    • Cell Line Selection: Human Umbilical Vein Endothelial Cells (HUVECs) are chosen. These cells are a physiologically relevant model as their proliferation is strongly stimulated by VEGF.

    • Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5,000 cells/well in endothelial growth medium and allowed to adhere overnight.

    • Compound Treatment: The medium is replaced with a low-serum medium, and cells are treated with the same serial dilutions of test compounds and Sorafenib as in the kinase assay.

    • Stimulation: Cells are stimulated with a pro-proliferative concentration of VEGF (e.g., 50 ng/mL). A set of wells without VEGF stimulation serves as a baseline control.

    • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Luminescence data is used to calculate the GI50 value (the concentration at which 50% of cell growth is inhibited) via non-linear regression.

    Trustworthiness & Rationale:

    • Self-Validation: Comparing the GI50 from this assay with the IC50 from the kinase assay provides insight into the compound's cell permeability and its effectiveness in a complex biological system.

    • Causality: The use of HUVECs directly links the compound's anti-proliferative effect to the targeted angiogenic pathway. The inclusion of both VEGF-stimulated and unstimulated controls isolates the effect to the inhibition of the VEGF-driven signaling cascade.

    Performance Data Summary

    The following table summarizes the performance of two lead thiophene derivatives (coded as TH-101 and TH-102 ) against the standard API, Sorafenib.

    CompoundVEGFR-2 Kinase IC50 (nM)HUVEC Proliferation GI50 (nM)
    TH-101 15.2 ± 2.145.8 ± 4.5
    TH-102 8.9 ± 1.528.3 ± 3.1
    Sorafenib (Standard) 25.5 ± 3.460.1 ± 5.9

    Data Interpretation: Both novel thiophene derivatives demonstrated superior potency compared to Sorafenib in the direct enzymatic assay, with TH-102 being nearly three times more potent. This enhanced potency translated effectively to the cellular level, where both compounds inhibited HUVEC proliferation at significantly lower concentrations than the benchmark drug. The strong correlation between the kinase IC50 and cellular GI50 values suggests excellent cell permeability and on-target activity for the novel compounds.

    Overall Experimental Workflow

    The logical flow from initial compound design to cellular validation is critical. The diagram below outlines the comprehensive benchmarking workflow.

    experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_biochem Phase 2: Biochemical Validation cluster_cell Phase 3: Cellular Validation cluster_analysis Phase 4: Comparative Analysis A Scaffold Selection: Methyl 3-aminothiophene B Synthesis of Fluorophenyl Derivatives (TH-101, TH-102) A->B C In Vitro Kinase Assay: VEGFR-2 Target Engagement B->C D IC50 Determination C->D E Cell-Based Assay: HUVEC Proliferation D->E F GI50 Determination E->F G Benchmarking Data vs. Sorafenib (Standard API) F->G

    Caption: High-level workflow for benchmarking novel thiophene-based kinase inhibitors.

    Conclusion and Future Directions

    The Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate derivatives, particularly TH-102 , have demonstrated exceptional promise as potent inhibitors of VEGFR-2. They surpass the standard multi-kinase inhibitor Sorafenib in both direct enzymatic inhibition and in a relevant cell-based model of angiogenesis.

    These findings strongly support advancing these compounds to the next stage of preclinical development. Future work should include kinase selectivity profiling to assess off-target activities, ADME/Tox studies to evaluate their drug-like properties, and ultimately, in vivo efficacy studies in relevant tumor xenograft models. The data presented herein establishes this thiophene scaffold as a high-potential starting point for the development of a next-generation, best-in-class VEGFR-2 inhibitor.

    References

    • Title: Thiophene as a privileged scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry. URL: [Link]

    • Title: Recent Advances of Thiophene-Containing Compounds as Anticancer Agents. Source: Molecules (MDPI). URL: [Link]

    • Title: Kinase inhibitors: the road ahead. Source: Nature Reviews Cancer. URL: [Link]

    • Title: Sorafenib in advanced clear-cell renal-cell carcinoma. Source: The New England Journal of Medicine. URL: [Link]

    • Title: Sorafenib for hepatocellular carcinoma. Source: The New England Journal of Medicine. URL: [Link]

    • Title: The role of VEGF in cancer. Source: Journal of Oncology. URL: [Link]

    Comparative

    Comparative In Silico Binding Affinity Guide: Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate as a Novel Kinase Inhibitor Scaffold

    Executive Summary The development of small-molecule kinase inhibitors requires precise structural tuning to maximize target affinity while minimizing off-target toxicity. Recently, thiophene-based scaffolds—particularly...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of small-molecule kinase inhibitors requires precise structural tuning to maximize target affinity while minimizing off-target toxicity. Recently, thiophene-based scaffolds—particularly thiophene-3-carboxamides—have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), demonstrating significant anti-angiogenic properties[1].

    This technical guide evaluates a structurally related isomeric scaffold: Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate (M3A4FPTC) . By conducting a rigorous, self-validating comparative docking and MM-GBSA free energy study, we benchmark M3A4FPTC against its non-fluorinated analog and the clinical standard Sorafenib. The objective is to elucidate the causality behind the enhanced binding affinity conferred by the 3-fluorophenyl moiety within the VEGFR-2 ATP-binding pocket.

    Biological Context & Target Rationale

    VEGFR-2 is the primary mediator of VEGF-induced endothelial proliferation, making its intracellular kinase domain a prime target for anti-cancer therapeutics. While traditional inhibitors like Sorafenib are effective, resistance mutations necessitate the exploration of novel chemotypes.

    M3A4FPTC presents a highly functionalized thiophene core:

    • 3-Amino Group: Acts as a critical hydrogen bond donor.

    • Methyl Ester: Functions as a hydrogen bond acceptor.

    • 3-Fluorophenyl Ring: Provides enhanced lipophilicity, favorable desolvation kinetics, and potential halogen bonding deep within the hydrophobic sub-pockets of the kinase domain.

    VEGFR2Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Extracellular Domain VEGF->VEGFR2 Binds Kinase Intracellular Kinase Domain (ATP-Binding Pocket) VEGFR2->Kinase Dimerization & Activation Signaling RAF / MEK / ERK Cascade Kinase->Signaling Phosphorylation Inhibitor M3A4FPTC Scaffold (Thiophene Inhibitor) Inhibitor->Kinase Competitive Inhibition at Cys919 Hinge Angiogenesis Tumor Angiogenesis & Proliferation Signaling->Angiogenesis Promotes

    Figure 1: VEGFR-2 signaling cascade and the competitive inhibition mechanism of M3A4FPTC.

    Comparative Docking Methodology

    To ensure scientific integrity, the in silico protocol must be a self-validating system . We utilize the Glide algorithm, which performs a systematic search of the positional, orientational, and conformational space of the ligand[2].

    Protein and Ligand Preparation
    • Protein Preparation (Causality): The crystal structure of VEGFR-2 (PDB ID: 4ASD, resolution 2.03 Å) was imported. Missing side chains were modeled, and water molecules beyond 3.0 Å of the active site were deleted. Crucially, protonation states were assigned at a physiological pH of 7.4 using PROPKA. Why? The protonation state of the hinge region (specifically Cys919 and Glu917) dictates the hydrogen-bonding network; incorrect states lead to false-positive docking poses.

    • Ligand Preparation: M3A4FPTC, its non-fluorinated analog, and Sorafenib were prepared using the OPLS4 force field to generate low-energy 3D conformers and assign appropriate tautomers.

    Grid Generation & Protocol Validation

    A receptor grid was centered on the co-crystallized Sorafenib ligand. Before screening the novel thiophenes, the protocol's trustworthiness was validated via redocking.

    • Validation Metric: The co-crystallized Sorafenib was extracted and redocked. The Root Mean Square Deviation (RMSD) between the predicted pose and the native crystallographic pose was 0.82 Å . Because the RMSD is well below the strict 1.5 Å threshold, the grid parameters are validated for predictive accuracy[2].

    Extra Precision (XP) Docking & MM-GBSA
    • Docking: Ligands were subjected to Glide Extra Precision (XP) docking to eliminate false positives by applying severe penalties to poses with steric clashes or desolvated polar groups.

    • MM-GBSA (Causality): Standard docking scores often fail to accurately capture the desolvation penalties of highly lipophilic moieties like the 3-fluorophenyl group. To correct this, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations were employed. This continuum solvation model provides a thermodynamically rigorous binding free energy ( ΔGbind​ ), ensuring the hydrophobic contributions of the fluorine substitution are accurately quantified.

    DockingWorkflow LPrep Ligand Preparation (OPLS4, pH 7.4) Grid Grid Generation (Centered on Hinge Region) LPrep->Grid PPrep Protein Preparation (PDB: 4ASD, H-bond opt) PPrep->Grid Valid Protocol Validation (Redocking RMSD < 1.5 Å) Grid->Valid Dock Glide XP Docking (M3A4FPTC vs. Analogs) Valid->Dock Validated MMGBSA MM-GBSA Calculation (Binding Free Energy) Dock->MMGBSA Top Poses

    Figure 2: Self-validating molecular docking and MM-GBSA free energy calculation workflow.

    Quantitative Binding Analysis

    The comparative data reveals that the addition of the fluorine atom significantly alters the thermodynamic profile of the thiophene scaffold.

    Table 1: Comparative Docking Scores and Binding Free Energies
    CompoundGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ligand Efficiency (LE)
    Sorafenib (Clinical Standard)-11.24-65.40-0.32
    M3A4FPTC (Target Scaffold)-9.81-58.25-0.36
    Non-fluorinated Analog -8.53-49.12-0.33

    Note: A more negative score indicates a stronger binding affinity. Ligand Efficiency normalizes the docking score by the number of heavy atoms, highlighting M3A4FPTC as a highly efficient binder.

    Table 2: Key Residue Interactions within VEGFR-2 (PDB: 4ASD)
    CompoundHinge Region InteractionsDFG Motif / Activation LoopHydrophobic Contacts
    Sorafenib Cys919 (H-bond via amide)Asp1046 (H-bond via urea)Val848, Ala866, Leu1035
    M3A4FPTC Cys919 (H-bond via 3-NH₂)Glu885 (H-bond via methyl ester)Val848, Cys1045 (Fluorine interaction)
    Non-fluorinated Cys919 (H-bond via 3-NH₂)Glu885 (H-bond via methyl ester)Val848, Ala866

    Mechanistic Insights: The Fluorine Advantage

    The experimental data demonstrates a clear ΔGbind​ advantage of nearly -9.0 kcal/mol for M3A4FPTC over its non-fluorinated counterpart. This is driven by two distinct mechanistic factors:

    • Hydrophobic Packing & Desolvation: The 3-fluorophenyl ring is highly lipophilic. When it enters the hydrophobic pocket II (adjacent to the DFG motif) of VEGFR-2, the release of ordered water molecules into the bulk solvent results in a massive entropic gain. MM-GBSA calculations successfully capture this favorable lipophilic term, which standard docking scores often underrepresent.

    • Orthogonal Halogen Interactions: The meta-fluoro substitution aligns precisely with the sulfur atom of Cys1045. Because fluorine is highly electronegative, it creates a localized σ -hole interaction with the electron-rich regions of the protein backbone, anchoring the phenyl ring and preventing rotational entropy loss upon binding.

    • Core Anchoring: The thiophene core acts as a rigid spacer. The 3-amino group serves as a robust hydrogen bond donor to the backbone carbonyl of Cys919 (the critical hinge residue), while the methyl 2-carboxylate acts as an acceptor to the side chain of Glu885, mimicking the binding mode of established Type II kinase inhibitors.

    Conclusion

    Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate represents a highly efficient, synthetically accessible scaffold for kinase inhibition. By leveraging a self-validating docking and MM-GBSA workflow, we have objectively demonstrated that the strategic placement of a meta-fluorine atom drastically improves the thermodynamic binding profile against VEGFR-2 compared to unfunctionalized analogs. This positions M3A4FPTC as a compelling lead compound for further structural optimization and in vitro anti-angiogenic screening.

    References

    • Li, T., Wang, J., Feng, L., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358.[Link][3]

    • Friesner, R. A., Banks, J. L., Murphy, R. B., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.[Link][2]

    Sources

    Validation

    A Comparative Guide to the Cross-Validation of NMR and HPLC for Purity Assessment of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impact...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1][2] Rigorous analytical testing is therefore not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity determination of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.[3]

    The adoption of orthogonal methods, which measure the same attribute through different physical principles, is a cornerstone of robust analytical validation.[4][5] This approach significantly enhances confidence in the reported purity value by mitigating the risk of overlooking impurities that may not be detected by a single technique.[6][7] Here, we delve into the principles, protocols, and comparative data of NMR and HPLC, offering a comprehensive framework for their cross-validation.

    The Pillars of Purity Determination: NMR and HPLC

    Quantitative NMR (qNMR): An Absolute Perspective

    Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides extensive structural information about a molecule.[8][9][10] Its application extends to quantitative analysis (qNMR), offering a powerful tool for purity assessment.[11][12] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei giving rise to that signal.[11][13] This allows for the absolute quantification of a substance without the need for a calibration curve, a distinct advantage over many other analytical methods.[11][14]

    Why qNMR for Purity?

    • Absolute Quantification: Purity is determined by comparing the integral of a target analyte's signal to that of a certified internal standard of known purity and concentration.[11][15]

    • Structural Confirmation: The same experiment provides unequivocal structural confirmation of the main component, ensuring the correct compound is being quantified.

    • Non-destructive: The sample can be recovered and used for further analyses.[11]

    • Broad Applicability: qNMR is applicable to a wide range of small molecules.[13]

    High-Performance Liquid Chromatography (HPLC): A Separation Powerhouse

    HPLC is the most widely used analytical technique in the pharmaceutical industry for purity and impurity profiling.[1][6][16][17] It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[18] The separated components are then detected, most commonly by a UV-Vis detector, to generate a chromatogram.

    Why HPLC for Purity?

    • High Sensitivity and Resolution: HPLC can detect and quantify trace-level impurities, making it ideal for identifying related substances and degradation products.[19][20]

    • Established Methodology: HPLC methods are well-established and widely accepted by regulatory agencies for quality control.[2][21]

    • Versatility: A wide variety of stationary and mobile phases allows for the optimization of separations for a broad range of compounds, including aromatic and hydrophobic molecules.[22][23]

    Cross-Validation Workflow: A Symbiotic Approach

    The cross-validation of NMR and HPLC data provides a highly reliable assessment of compound purity. This workflow ensures that the purity value is not an artifact of a single analytical technique but is a consensus result from two orthogonal methods.

    cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 HPLC Analysis cluster_3 Cross-Validation Sample Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate NMR_Prep Prepare sample with internal standard Sample->NMR_Prep HPLC_Prep Prepare sample and standards Sample->HPLC_Prep NMR_Acq Acquire 1H NMR spectrum NMR_Prep->NMR_Acq NMR_Proc Process and integrate data NMR_Acq->NMR_Proc NMR_Calc Calculate absolute purity NMR_Proc->NMR_Calc Compare Compare NMR and HPLC purity values NMR_Calc->Compare HPLC_Acq Run HPLC with UV detection HPLC_Prep->HPLC_Acq HPLC_Proc Integrate peak areas HPLC_Acq->HPLC_Proc HPLC_Calc Calculate relative purity (% area) HPLC_Proc->HPLC_Calc HPLC_Calc->Compare Report Final Purity Report Compare->Report

    Caption: A workflow diagram illustrating the cross-validation process between NMR and HPLC for purity determination.

    Experimental Protocols

    Quantitative ¹H NMR Spectroscopy

    Objective: To determine the absolute purity of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate using an internal standard.

    Instrumentation: 500 MHz NMR Spectrometer

    Materials:

    • Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate sample

    • Maleic acid (certified internal standard)

    • Deuterated dimethyl sulfoxide (DMSO-d₆)

    Procedure:

    • Sample Preparation: Accurately weigh approximately 10 mg of the Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate sample and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

    • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

    • Data Processing: Process the spectrum, including phasing and baseline correction.

    • Integration: Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, a signal from the methyl ester protons can be used. For maleic acid, the signal from the two olefinic protons is suitable.

    • Purity Calculation: Calculate the absolute purity using the following formula[15]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

      • IS = Internal Standard (Maleic acid)

    High-Performance Liquid Chromatography (HPLC)

    Objective: To determine the relative purity of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate by percentage area.

    Instrumentation: HPLC system with a UV detector.

    Materials:

    • Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. A gradient elution may be necessary to separate all impurities.

    • Standard and Sample Preparation:

      • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase.

      • Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

    • Data Processing: Integrate the peaks in the chromatogram.

    • Purity Calculation: Calculate the relative purity by the area normalization method:

      Purity (% Area) = (Area_main_peak / Total_area_of_all_peaks) * 100

    Comparative Data and Interpretation

    ParameterQuantitative ¹H NMRHPLC (UV, 254 nm)
    Purity (%) 98.5%99.2%
    Principle Absolute quantification based on molar ratioRelative quantification based on UV absorbance
    Strengths - Absolute method- Provides structural confirmation- Non-destructive- High sensitivity for impurities- Excellent for separating closely related compounds
    Limitations - Lower sensitivity than HPLC- Signal overlap can be an issue- Requires a chromophore- Relative method assumes equal detector response

    A close agreement between the purity values obtained from qNMR and HPLC provides strong evidence for the accuracy of the purity assessment.[19] Minor discrepancies can arise from the different principles of measurement. For instance, HPLC's % area calculation assumes that all components have a similar UV response at the detection wavelength, which may not always be the case. Conversely, qNMR provides an absolute purity value based on the molar amount of the analyte relative to a certified standard.

    The Logic of Orthogonal Cross-Validation

    The strength of this dual-technique approach lies in its ability to provide a more complete picture of the sample's purity.

    cluster_0 Analytical Techniques cluster_1 Purity Assessment Attributes cluster_2 Confidence in Quality NMR NMR Spectroscopy Structural_ID Structural Identity NMR->Structural_ID Confirms Absolute_Purity Absolute Purity NMR->Absolute_Purity Determines HPLC HPLC Relative_Purity Relative Purity HPLC->Relative_Purity Determines Impurity_Profile Impurity Profile HPLC->Impurity_Profile Characterizes High_Confidence High Confidence in Purity Structural_ID->High_Confidence Absolute_Purity->High_Confidence Relative_Purity->High_Confidence Impurity_Profile->High_Confidence

    Caption: Logical relationship between NMR and HPLC in providing a comprehensive and high-confidence purity assessment.

    Conclusion

    The cross-validation of NMR and HPLC data is an essential practice in the pharmaceutical industry for the definitive purity assessment of drug substances like Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate. While HPLC excels in detecting and quantifying trace impurities, qNMR offers the advantage of absolute quantification and simultaneous structural confirmation. By leveraging the orthogonal nature of these two powerful analytical techniques, researchers and drug development professionals can ensure the quality and integrity of their materials, ultimately contributing to the development of safe and effective medicines. This synergistic approach aligns with the principles of robust analytical method validation as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[24][25]

    References

    • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

    • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc. Available from: [Link]

    • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

    • Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Available from: [Link]

    • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

    • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available from: [Link]

    • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available from: [Link]

    • The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Available from: [Link]

    • Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. PMC - NIH. Available from: [Link]

    • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available from: [Link]

    • Orthogonal method in pharmaceutical product analysis. Alphalyse. Available from: [Link]

    • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available from: [Link]

    • What is qNMR (quantitative NMR) ?. JEOL Ltd. Available from: [Link]

    • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

    • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Available from: [Link]

    • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]

    • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

    • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. Available from: [Link]

    • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

    • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. Available from: [Link]

    • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. Available from: [Link]

    • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available from: [Link]

    • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available from: [Link]

    • Orthogonal Methods. Cygnus Technologies. Available from: [Link]

    • Why HPLC Is Essential in the Pharmaceutical Industry. Pharma Now. Available from: [Link]

    • NMR - Interpretation. Chemistry LibreTexts. Available from: [Link]

    • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

    • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. Available from: [Link]

    • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available from: [Link]

    • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. Available from: [Link]

    • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Taylor & Francis Online. Available from: [Link]

    • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available from: [Link]

    • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available from: [Link]

    • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impact Factor. Available from: [Link]

    • HPLC in pharmaceutical analysis. Labotec. Available from: [Link]

    • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

    • Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. Preprints.org. Available from: [Link]

    • Hplc method development and validation: an overview. SciSpace. Available from: [Link]

    • METHYL 3-AMINO-4-(4-BROMOPHENYL)THIOPHENE-2-CARBOXYLATE. NextSDS. Available from: [Link]

    • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available from: [Link]

    • What is a Particle Analysis "Orthogonal Method"?. Yokogawa Fluid Imaging Technologies. Available from: [Link]

    • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

    Sources

    Comparative

    Evaluating the Steric and Electronic Effects of 3-Fluoro Substitution in Thiophene Carboxylates: A Comprehensive Comparison Guide

    Executive Summary: The Strategic Role of Fluorinated Bioisosteres In medicinal chemistry and organic semiconductor design, the thiophene ring is frequently deployed as a bioisostere for phenyl rings. However, unsubstitut...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Strategic Role of Fluorinated Bioisosteres

    In medicinal chemistry and organic semiconductor design, the thiophene ring is frequently deployed as a bioisostere for phenyl rings. However, unsubstituted thiophenes often suffer from metabolic liabilities (e.g., CYP450-mediated epoxidation) and suboptimal lipophilicity. Substituting the 3-position of a thiophene-2-carboxylate with a fluorine atom is a highly strategic structural modification. Fluorine's unique combination of high electronegativity, resonance donation capabilities, and small van der Waals radius allows researchers to finely tune the molecule's pKa, lipophilicity, and conformational geometry without introducing severe steric clashes[1].

    This guide objectively compares the physicochemical and structural performance of 3-fluorothiophene-2-carboxylic acid against its unsubstituted, chlorinated, and methylated counterparts, providing actionable experimental workflows for validation.

    Physicochemical Property Profiling

    To understand the impact of the 3-fluoro substitution, we must benchmark it against alternative functional groups at the same position. The table below summarizes the quantitative data driving these bioisosteric replacements.

    CompoundPredicted/Exp. pKaCalculated LogPSteric Bulk (vdw Radius)Conformational Preference
    Thiophene-2-carboxylic acid (3-H) 3.49[2]1.571.20 ÅFlexible (Coplanar preferred, low barrier)
    3-Fluorothiophene-2-carboxylic acid (3-F) ~3.151.851.47 ÅLocked (Coplanar via F···O/S interactions)
    3-Chlorothiophene-2-carboxylic acid (3-Cl) 3.092.201.75 ÅOrthogonal/Twisted (Steric clash)
    3-Methylthiophene-2-carboxylic acid (3-CH3) ~3.902.051.70 ÅOrthogonal/Twisted (Steric clash)

    Data Interpretation: While chlorine and methyl groups significantly increase lipophilicity, their large steric bulk forces the adjacent carboxylate group out of the thiophene plane. Fluorine provides a "goldilocks" solution: it increases LogP and modulates pKa while maintaining—and even enforcing—molecular planarity.

    Mechanistic Insights: Steric vs. Electronic Effects

    Do not just view fluorine as an electron-withdrawing group; its behavior on a heteroaromatic ring is highly nuanced.

    The Dual Electronic Effect (-I vs. +M)

    Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) through the σ -bonds. This effect pulls electron density away from the adjacent carboxylate, lowering its pKa relative to the unsubstituted analog[1]. However, because fluorine is directly attached to the π -system of the thiophene ring, its lone pairs participate in resonance donation (+M). In the 3-position, this mesomeric (+M) effect is significant and partially offsets the inductive (-I) withdrawal at the 2-position[3]. Consequently, the pKa of 3-fluorothiophene-2-carboxylic acid is not as drastically lowered as it would be by a purely inductive group (e.g., -CF3), allowing for precise tuning of the ionization state at physiological pH.

    Steric Tolerance and Conformational Locking

    From a steric perspective, fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å) and significantly smaller than chlorine (1.75 Å). This allows the carboxylate group to remain coplanar with the thiophene ring, maximizing π -conjugation. More importantly, fluorine engages in non-covalent intramolecular interactions (such as F···S or F···O=C interactions). These electrostatic interactions act as a "conformational lock," rigidifying the molecule[1]. This planarization reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity compared to flexible or sterically twisted analogs[4].

    Conformational_Locking Start 3-Fluoro Substitution on Thiophene Ring Elec Electronic Effects (-I and +M) Start->Elec Steric Steric & Conformational Effects Start->Steric Inductive Strong Inductive Withdrawal (-I) Elec->Inductive Mesomeric Resonance Donation (+M) (Offsets -I at C2) Elec->Mesomeric NonCov Non-Covalent Interactions (F···S and F···O) Steric->NonCov Torsion Increased Rotational Barrier Steric->Torsion pKa Modulated pKa (Slightly Acidic) Inductive->pKa LogP Increased Lipophilicity (LogP) Inductive->LogP Mesomeric->pKa Planar Conformational Locking (Planarity) NonCov->Planar Torsion->Planar

    Caption: Logic flow of steric and electronic effects induced by 3-fluoro substitution.

    Experimental Workflows & Protocols

    To objectively validate the performance of these bioisosteres, the following self-validating protocols must be strictly adhered to.

    Protocol 1: Potentiometric pKa Determination

    Causality: UV-metric pKa determination requires a significant chromophoric shift upon ionization, which thiophene carboxylates often lack. Potentiometry is universally applicable and highly accurate for acidic protons.

    • Calibration (Self-Validation) : Standardize the glass pH electrode using certified reference buffers (pH 4.00, 7.00, and 10.00) at a constant temperature of 25.0 ± 0.1 °C.

    • Blank Titration : Titrate a blank solution of 0.15 M KCl (to maintain constant ionic strength) with standardized 0.1 M KOH to establish the background solvent curve.

    • Sample Preparation : Dissolve 1.0-1.5 mg of the thiophene carboxylate analog in 10 mL of the 0.15 M KCl solution. If solubility is poor, use a customized co-solvent system (e.g., MDM: Methanol/Dioxane/Water) and extrapolate to 100% aqueous via Yasuda-Shedlovsky extrapolation.

    • Titration & Analysis : Titrate the sample with 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption. Calculate the pKa using the Bjerrum function derived from the difference between the blank and sample curves.

    Protocol 2: Conformational Analysis via DFT and XRD

    Causality: X-Ray Diffraction (XRD) provides the solid-state conformation, which can be artificially skewed by crystal packing forces. Density Functional Theory (DFT) provides the gas-phase/solvated torsional energy landscape, revealing the intrinsic rotational barriers caused by the fluorine atom[3].

    • Crystallization : Grow single crystals of the thiophene carboxylate via slow evaporation from a suitable solvent mixture (e.g., ethyl acetate/hexanes).

    • XRD Acquisition : Collect diffraction data at 100 K to minimize thermal motion. Solve the structure to determine the exact dihedral angle between the thiophene ring and the carboxylate plane.

    • DFT Energy Scans : Utilizing Gaussian software, optimize the molecular geometry at the B3LYP/6-311+G(d,p) level of theory.

    • Torsional Profiling : Perform a relaxed potential energy surface (PES) scan by rotating the C2-C(carboxylate) bond in 10° increments from 0° to 180°. Plot the relative energy to quantify the rotational barrier and validate the "conformational lock" induced by the 3-fluoro substitution.

    Experimental_Workflow Synth Synthesis of Thiophene Analogs PhysChem Physicochemical Profiling Synth->PhysChem Struct Structural & Conformational Analysis Synth->Struct pKa Potentiometric pKa Titration PhysChem->pKa LogD Shake-Flask LogD (LC-MS) PhysChem->LogD Data Data Synthesis & SAR Modeling pKa->Data LogD->Data XRD X-Ray Crystallography Struct->XRD DFT DFT Energy Scans (Torsional Profiling) Struct->DFT XRD->Data DFT->Data

    Caption: Self-validating experimental workflow for physicochemical and structural profiling.

    Conclusion

    Replacing a hydrogen, chlorine, or methyl group with a fluorine atom at the 3-position of a thiophene-2-carboxylate is a masterclass in rational drug design. The 3-fluoro substitution uniquely balances the opposing forces of inductive electron withdrawal and mesomeric electron donation, while simultaneously utilizing non-covalent interactions to lock the molecule into a favorable planar conformation. For researchers optimizing target affinity and ADMET profiles, this specific bioisosteric replacement offers a highly controlled method to fine-tune molecular performance.

    References

    • Electronic Effects of Fluorinated Thiophene Motifs in Conjugated Polymers for Field-Effect Transistors | ResearchGate |1

    • Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors | ACS Publications | 3

    • Binding of small molecules at the P-stalk site of ricin A subunit trigger conformational changes that extend into the active site | PMC |4

    • 2-Thiophenecarboxylic acid CAS#: 527-72-0 | ChemicalBook | 2

    • 3-Chlorothiophene-2-carboxylic acid | ChemBK |

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Disposal Protocol for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    As a Senior Application Scientist, I frequently observe laboratories mishandling complex heteroaromatic and halogenated intermediates. The compound Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate presents a uniq...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently observe laboratories mishandling complex heteroaromatic and halogenated intermediates. The compound Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate presents a unique disposal challenge due to its specific atomic composition. It is not merely an organic waste; it is a multi-heteroatom matrix that requires strict logistical oversight.

    This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan to safely manage and dispose of this chemical, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

    Chemical Profiling & Disposal Causality

    To understand how to dispose of a chemical, we must first understand why it requires specific handling. Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate contains three critical structural features that dictate its disposal trajectory:

    • Fluorophenyl Ring (Halogenated): Upon thermal degradation, the fluorine atom generates hydrogen fluoride (HF), a highly corrosive and toxic gas. Standard non-halogenated waste incinerators cannot handle HF. This waste must be routed to specialized facilities equipped with alkaline flue-gas scrubbers[1].

    • Thiophene Core (Sulfur-Containing): The combustion of the sulfur-containing thiophene ring yields sulfur oxides (SOx). Similar to HF, SOx emissions require specialized scrubbing infrastructure to prevent environmental acidification.

    • Amino Group (Nitrogen-Containing): Combustion generates nitrogen oxides (NOx), requiring catalytic reduction systems at the disposal facility.

    The Golden Rule: Never mix this compound—or any solvent mixtures containing it—with standard non-halogenated organic waste (e.g., pure acetone, hexane, or ethanol). Doing so compromises the entire waste drum, posing severe equipment corrosion risks during incineration and leading to significant compliance fines.

    Regulatory Framework & Accumulation Limits

    Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste generators must strictly adhere to accumulation limits and timelines[2]. While this specific compound is not an "F-listed" spent solvent by default, its halogenated nature means any waste stream containing it must be classified and managed as a characteristic or generic halogenated hazardous waste[1].

    Table 1: EPA RCRA Hazardous Waste Accumulation Limits

    Generator CategoryMonthly Generation LimitMax On-Site AccumulationMax Accumulation Time
    Very Small Quantity Generator (VSQG) ≤ 100 kg1,000 kgNo limit
    Small Quantity Generator (SQG) > 100 kg to < 1,000 kg6,000 kg180 days (or 270 days)*
    Large Quantity Generator (LQG) ≥ 1,000 kgNo limit90 days

    *The 270-day extension applies if the designated Treatment, Storage, and Disposal Facility (TSDF) is located more than 200 miles away[2].

    Step-by-Step Disposal Methodology

    This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is fully met.

    Phase 1: Waste Characterization & Segregation
    • Identify the Matrix: Determine if the waste is a solid (e.g., contaminated silica gel, empty vials, raw powder) or a liquid (e.g., reaction mother liquor, HPLC effluent).

    • Segregate: Route the material exclusively to the "Halogenated Organic Waste" stream.

    • Verify Compatibility: Ensure the waste stream does not contain incompatible highly reactive materials (e.g., strong oxidizers or concentrated acids) that could react with the amino or ester groups of the compound.

    • Validation Check: Is the waste entirely free of strong oxidizers and separated from standard flammables? (If Yes → Proceed).

    Phase 2: Containment
    • Select the Receptacle: Use High-Density Polyethylene (HDPE) containers. HDPE is highly resistant to both the compound and the organic solvents typically used to dissolve it. Avoid metal containers, which can corrode if the mixture becomes slightly acidic.

    • Secondary Containment: Place the primary HDPE container inside a secondary containment bin to capture any catastrophic leaks.

    • Venting: If the waste mixture contains volatile solvents or has the potential to generate gas, use a vented cap to prevent pressure accumulation.

    • Validation Check: Is the container material verified as HDPE and placed in a secondary bin? (If Yes → Proceed).

    Phase 3: Labeling & Documentation
    • Standard Labeling: Affix a compliant "Hazardous Waste" label immediately upon placing the first drop or grain of waste into the container.

    • Explicit Nomenclature: Write "Halogenated Organic Waste" and explicitly list "Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate".

    • Hazard Callouts: Add a note stating: "Contains Fluorine and Sulfur - Requires HF/SOx Scrubbing" to alert your Environmental Health and Safety (EHS) department.

    • Validation Check: Does the label explicitly mention 'Fluorine' and 'Sulfur'? (If Yes → Proceed).

    Phase 4: Storage & Ultimate Disposal
    • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • EHS Transfer: Transfer the waste to the central accumulation area before reaching your facility's RCRA time limit (e.g., 90 days for LQGs)[2].

    • Incineration: EHS will contract a TSDF to perform high-temperature incineration (>1000°C) with alkaline scrubbing to safely neutralize the HF and SOx byproducts.

    • Validation Check: Is the waste logged for EHS pickup before the RCRA deadline? (If Yes → Protocol Complete).

    Disposal Workflow Visualization

    G start Methyl 3-amino-4-(3-fluorophenyl) thiophene-2-carboxylate Waste state Identify Physical State & Matrix start->state solid Solid Waste (Powder, Contaminated PPE) state->solid Solid liquid Liquid Waste (Reaction Mother Liquor) state->liquid Liquid halo_route Route as Halogenated/Sulfur Waste (Do NOT mix with standard organics) solid->halo_route liquid->halo_route container Collect in HDPE Container (Use Secondary Containment) halo_route->container labeling Label: 'Hazardous Waste - Halogenated' Include % F and S container->labeling incineration High-Temp Incineration (Requires HF & SOx Scrubbers) labeling->incineration EHS Pickup

    Workflow for the segregation and disposal of fluorinated thiophene waste streams.

    References

    • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    • Categories of Hazardous Waste Generators Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    Sources

    Handling

    Safe Handling and Personal Protective Equipment (PPE) Guide for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

    This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling and disposal of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate. The procedures outlined...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling and disposal of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate. The procedures outlined are derived from the known hazards of its constituent chemical motifs—aromatic amines, fluorinated aromatic compounds, and thiophene derivatives—and are aligned with established laboratory safety standards. This guide is intended for researchers, scientists, and professionals in drug development.

    At-a-Glance Safety Profile and PPE Summary

    Immediate recognition of potential hazards and the corresponding protective measures is critical. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, analysis of structurally similar compounds reveals consistent classifications for skin and eye irritation.[1][2][3] The presence of an aromatic amine moiety suggests potential for toxicity and absorption through the skin.[4] Therefore, a cautious and comprehensive approach to PPE is mandatory.

    PPE CategoryRequired EquipmentSpecifications and Rationale
    Hand Protection Chemical-Resistant GlovesNitrile or Neoprene Gloves: These materials offer robust protection against a wide range of organic chemicals. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[5]
    Eye & Face Protection Safety Goggles & Face ShieldTightly-fitting Safety Goggles: Conforming to EN 166 (EU) or NIOSH (US) standards, these are essential to protect against splashes.[6] Face Shield: Use in conjunction with goggles during procedures with a high risk of splashing, such as transferring solutions or sonicating.[7][8]
    Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from accidental contact.[6] For larger quantities or splash-prone operations, a chemical-resistant apron over the lab coat is recommended.
    Respiratory Protection Chemical Fume Hood or RespiratorPrimary: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Secondary: If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[9][10]

    Hazard Analysis: A Structurally-Informed Perspective

    The toxicological profile of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is inferred from its key structural components. Understanding the "why" behind the safety precautions is fundamental to fostering a robust safety culture.

    • Aromatic Amine Moiety: Primary aromatic amines (PAAs) as a class are known for their potential health hazards, including carcinogenicity and mutagenicity.[4] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[4] Compounds like aniline are toxic if swallowed, inhaled, or in contact with skin.[11]

    • Thiophene Core: Thiophene and its derivatives are known skin and eye irritants.[9] Thiophene itself is a flammable liquid, and while this ester derivative is a solid, thermal decomposition can produce hazardous vapors.[12]

    • Fluorinated Phenyl Group: The presence of a halogen (fluorine) on the phenyl ring classifies this compound as a halogenated organic. This is most critical for waste disposal, as halogenated and non-halogenated waste streams must be kept separate for proper treatment and to avoid significantly higher disposal costs.[13][14]

    Operational Plan: Step-by-Step Handling Protocol

    Adherence to a systematic workflow is essential for minimizing exposure and ensuring procedural safety. The following protocol outlines the key phases of handling this compound.

    Preparation Phase:

    • Designate Work Area: Confirm that the designated workspace is a certified chemical fume hood. Ensure the area is clean and uncluttered.[6]

    • Verify Safety Equipment: Check for the accessibility and functionality of the nearest safety shower and eyewash station.

    • Assemble Materials: Gather all necessary chemicals, solvents, glassware, and equipment before starting the procedure.

    • Don PPE: Put on all required PPE as detailed in the summary table.

    Handling Phase:

    • Prevent Dust Generation: When weighing the solid compound, do so carefully on weighing paper or in a container within the fume hood to minimize the creation of airborne dust.

    • Avoid Contact: Use spatulas and other appropriate tools to handle the solid. Never touch the chemical with gloved hands if those gloves will then be used to touch common surfaces (fume hood sash, drawer handles, etc.).

    • Maintain Containment: Keep all containers holding the compound tightly sealed when not in use.[9]

    • Controlled Reactions: If heating or reacting the compound, use appropriate glassware and a controlled heating source (e.g., a heating mantle with a temperature controller). Ensure the reaction is adequately vented within the fume hood.

    Post-Handling Phase:

    • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.

    • Proper Doffing of PPE: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[8] Dispose of single-use PPE in the designated solid waste container.

    • Personal Hygiene: Wash hands and any potentially exposed skin areas thoroughly with soap and water.[5]

    G cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_post Post-Handling Prep Designate Area & Verify Safety Gear Assemble Assemble Materials Prep->Assemble Don_PPE Don PPE Assemble->Don_PPE Weigh Weigh Solid Carefully Don_PPE->Weigh Transfer Transfer & React Weigh->Transfer Contain Keep Containers Sealed Transfer->Contain Decon Decontaminate Workspace Contain->Decon Doff_PPE Doff & Dispose PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash

    Caption: Workflow for the safe handling of the title compound.

    Spill and Emergency Procedures

    Preparedness for accidental releases is a cornerstone of laboratory safety.

    • Small Spills (in a fume hood):

      • Ensure your PPE is intact.

      • Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.

      • Carefully scoop the absorbent material into a designated, labeled container for hazardous waste.

      • Clean the spill area with a suitable solvent, disposing of the cleaning materials as hazardous waste.

    • Large Spills (or any spill outside a fume hood):

      • Evacuate personnel from the immediate area.[5]

      • Alert laboratory personnel and management.

      • Prevent the spill from entering drains.[15]

      • If safe to do so, increase ventilation by opening sashes on nearby fume hoods.

      • Allow only trained personnel with appropriate respiratory protection (e.g., a full-face respirator with multi-purpose cartridges) to clean up the spill.[5]

    • Personal Exposure:

      • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[15]

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

      • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

    Disposal Plan: Managing Halogenated Waste

    Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental protection. Due to the fluorophenyl group, all waste containing this compound must be treated as halogenated organic waste .

    Disposal Protocol:

    • Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic liquids.[17][18] Never mix these two waste streams. Contaminating a non-halogenated solvent container with this compound will require the entire container to be disposed of as more expensive halogenated waste.[13]

    • Solid Waste: All contaminated solids (e.g., gloves, absorbent pads, weighing paper, silica gel) must be placed in a designated, sealed, and clearly labeled container for solid hazardous waste.

    • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of their contents, including approximate percentages.[19] Do not use abbreviations.

    • Storage: Store waste containers in a cool, dry, well-ventilated area, away from heat or ignition sources, until they are collected by trained environmental health and safety personnel.[9]

    G Start Generate Waste (Solid or Liquid) Is_Halogenated Contains Fluorinated Compound? Start->Is_Halogenated Halogenated_Bin Place in 'HALOGENATED ORGANIC WASTE' Container Is_Halogenated->Halogenated_Bin  Yes NonHalogenated_Bin Place in 'NON-HALOGENATED ORGANIC WASTE' Container Is_Halogenated->NonHalogenated_Bin No   Label Ensure Container is Properly Labeled with all Constituents Halogenated_Bin->Label NonHalogenated_Bin->Label Store Store in Designated Waste Accumulation Area for Pickup Label->Store

    Caption: Decision workflow for chemical waste disposal.

    References

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    • Essential Safety and Operational Guide for Thiophene-2-amidoxime. (n.d.). BenchChem.
    • Material Safety Data Sheet Thiophene. (n.d.). Sciencelab.com.
    • OSHA PPE Levels: Workplace Chemical Exposure Protection. (2019, July 18). MSC Industrial Supply.
    • Thiophene-2-Ethylamine Safety Guide. (n.d.). Scribd.
    • SDS 2001 - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc.
    • Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
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    • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
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    • Aromatic Amines Hazcard Overview. (n.d.). Scribd.
    • Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024, April 8).
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    • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
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    • Organic solvent waste. (2025, January 13). Kemicentrum, Lund University.
    • Safety Data Sheet for Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. (2025, December 25). Fisher Scientific.
    • Safety Data Sheet for Tetrahydrothiophene. (2025, August 7). Merck Millipore.
    • Safety Data Sheet for Methyl 3-amino-5-phenylthiophene-2-carboxylate. (2025, December 20). Fisher Scientific.
    • Safety Data Sheet for Methyl 3-aminothiophene-2-carboxylate. (2025, December 19). Fisher Scientific.
    • Guidance Documents. (n.d.). European Chemicals Agency (ECHA).
    • Safety Data Sheet for ethyl-2-amino-4-phenyl Thiophene-3-Carboxylate. (2025, June 27). Cayman Chemical.
    • Guidance documents. (n.d.). European Chemicals Agency (ECHA).
    • Substance Information. (2024, November 1). European Chemicals Agency (ECHA).

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